molecular formula C7H7ClO2S B1365533 Methyl 4-(chloromethyl)thiophene-2-carboxylate CAS No. 34767-85-6

Methyl 4-(chloromethyl)thiophene-2-carboxylate

Número de catálogo: B1365533
Número CAS: 34767-85-6
Peso molecular: 190.65 g/mol
Clave InChI: QNMKOZMCIPWLDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 4-(chloromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKOZMCIPWLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428318
Record name methyl 4-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34767-85-6
Record name methyl 4-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(chloromethyl)thiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 4-(chloromethyl)thiophene-2-carboxylate" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate

Abstract

This compound is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, incorporating a reactive benzylic-type chloride and an ester moiety on a thiophene scaffold, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present validated protocols, and offer insights into its role as a key building block for complex molecular architectures.

Introduction

The thiophene ring is a privileged scaffold in numerous pharmacologically active compounds and functional organic materials.[1] The strategic functionalization of this heterocycle is paramount for fine-tuning the physicochemical and biological properties of the final molecule. This compound (CAS No. 34767-85-6) serves as an exemplary building block, providing a robust platform for introducing the thiophene-2-carboxylate motif. The primary reactive center, the chloromethyl group, behaves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent linkage of the thiophene core to a wide array of substrates, including amines, phenols, thiols, and carbanions, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental for its effective use in synthesis and for the unambiguous characterization of its reaction products.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.

PropertyValueSource
CAS Number 34767-85-6[2][3]
Molecular Formula C₇H₇ClO₂S[2][4]
Molecular Weight 190.65 g/mol [2][3]
Appearance Typically a solid-
Purity >95% (Commercially available)[3]
Storage Condition 2-8°C, cool, dry place[2][3]
MDL Number MFCD06739295[2][3]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument, the following provides a representative profile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum is expected to show three distinct signals:

    • A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

    • A singlet for the chloromethyl protons (-CH₂Cl) around 4.7 ppm.

    • Two doublets for the thiophene ring protons (H3 and H5) in the aromatic region, typically between 7.0 and 8.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the methyl ester carbon, the chloromethyl carbon, and the four carbons of the thiophene ring.

  • IR (Infrared) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch from the ester group around 1710-1730 cm⁻¹, C-H stretches, and vibrations characteristic of the thiophene ring.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 190, along with a characteristic M+2 peak at m/z 192 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[4]

Synthesis and Purification

The most common synthetic route to this compound involves the chloromethylation of a suitable thiophene precursor. A general and reliable method is the reaction of methyl thiophene-2-carboxylate with formaldehyde (or paraformaldehyde) and hydrogen chloride.[5]

Causality in Synthesis: The choice of reagents is critical. Concentrated HCl serves as both a catalyst and the source of the chloride ion. The reaction is typically performed at low temperatures (0-5°C) to control the reactivity and minimize the formation of byproducts, such as the bis-(2-thienyl)methane derivative.[5] Anhydrous conditions are often preferred to prevent hydrolysis of the chloromethyl group.

Purification: After an aqueous workup to remove excess acid and formaldehyde, the crude product is typically purified by vacuum distillation or column chromatography on silica gel.[5] The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group.

Reactivity_Sites cluster_molecule This compound mol S(C1=CC(=C(C1)C(=O)OC)CCl)) r1 Primary Site: Nucleophilic Substitution (SN2) mol_center r1->mol_center -CH₂Cl r2 Secondary Site: Ester Hydrolysis/Amidation r2->mol_center -COOCH₃ r3 Thiophene Ring: Electrophilic Substitution (Less Favorable) r3->mol_center C5-H

Caption: Key reactive sites on this compound.

Reactivity at the Chloromethyl Group: Nucleophilic Substitution

The primary mode of reactivity is the Sₙ2 displacement of the chloride ion by a wide range of nucleophiles. The carbon of the chloromethyl group is activated by the adjacent thiophene ring, making it highly susceptible to nucleophilic attack.

Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom, leading to a transition state where the Nu-C bond is forming and the C-Cl bond is breaking. This results in the inversion of stereochemistry if the carbon were chiral (which it is not in this case) and the displacement of the chloride leaving group.

Common Nucleophiles and Products:

  • Amines (R-NH₂): Form secondary amines, crucial for building pharmacophores.

  • Azides (N₃⁻): Produce azidomethyl derivatives, which can be further reduced to primary amines or used in click chemistry.

  • Thiols (R-SH): Yield thioethers, important in various biologically active molecules.

  • Phenoxides (Ar-O⁻): Form aryl ethers.

  • Cyanides (CN⁻): Lead to nitriles, which can be hydrolyzed to carboxylic acids or reduced to amines.

Experimental Considerations:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing the nucleophile's reactivity.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) is often required to deprotonate the nucleophile (e.g., a thiol or phenol) or to scavenge the HCl byproduct when using neutral nucleophiles like amines.

  • Temperature: Reactions are often run at room temperature or with gentle heating. Higher temperatures can lead to side reactions or decomposition.

Reactivity of the Ester Group

The methyl ester group can undergo nucleophilic acyl substitution, though it is generally less reactive than the chloromethyl group under typical Sₙ2 conditions.[6]

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[6] Basic hydrolysis is often cleaner but requires a final acidic workup to protonate the carboxylate salt.[6]

  • Amidation: Direct reaction with amines to form amides typically requires harsh conditions (high temperature) or activation of the ester. A more common strategy is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

Reactivity of the Thiophene Ring

The thiophene ring itself can undergo electrophilic aromatic substitution (SₙAr). However, the ester group is deactivating, making the ring less susceptible to electrophilic attack than unsubstituted thiophene. Any substitution would be directed to the C5 position. Conversely, nucleophilic aromatic substitution (SₙAr) is also possible if the ring is further activated with strong electron-withdrawing groups.[7]

Applications in Drug Development and Materials Science

This compound is not just a laboratory curiosity; it is a key intermediate in the synthesis of several important molecules.

  • Anticoagulants: Thiophene-2-carboxamide derivatives are known to be part of the structure of important drugs like the anticoagulant Rivaroxaban.[1] The core structure can be built using intermediates derived from functionalized thiophenes.

  • Antibacterial Agents: The thiophene moiety is present in numerous compounds with antibacterial properties.[1] This building block allows for the facile synthesis of libraries of thiophene derivatives for screening against various bacterial strains.

  • Organic Electronics: Thiophene-based molecules are fundamental to the field of organic electronics, being used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functionalization enabled by this reagent can be used to tune the electronic properties of conjugated polymers.[8]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Hazards: This compound is classified as an irritant.[2] It is expected to be lachrymatory (causes tearing) due to its reactive chloromethyl group, similar to benzyl chloride. It may cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and oxidizing agents.[3][9] Refrigeration (2-8°C) is recommended for long-term storage to prevent degradation.[2][9]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste.[10] Dispose of waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for representative reactions.

Protocol: General Sₙ2 Reaction with a Phenolic Nucleophile

This protocol describes the synthesis of Methyl 4-((4-nitrophenoxy)methyl)thiophene-2-carboxylate.

Objective: To demonstrate a typical Sₙ2 reaction at the chloromethyl position.

Caption: Workflow for a typical Sₙ2 reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids, and stir the resulting suspension for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterize the purified product by NMR and MS to confirm its identity and purity.

Causality and Trustworthiness: The use of anhydrous K₂CO₃ is to ensure the complete deprotonation of the phenol, creating the more potent phenoxide nucleophile. DMF is an excellent solvent for this Sₙ2 reaction. The aqueous workup removes the DMF and inorganic salts. This self-validating protocol ensures that each step logically follows to yield a clean, characterizable product.

Conclusion

This compound is a high-utility synthetic intermediate whose reactivity is centered on its electrophilic chloromethyl group. A comprehensive understanding of its properties, reactivity profile, and handling requirements allows chemists to effectively leverage this reagent in the construction of complex molecules for pharmaceutical and material applications. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic strategies.

References

"Methyl 4-(chloromethyl)thiophene-2-carboxylate" CAS number 34767-85-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by CAS number 34767-85-6, is a functionalized heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2][3] Its structure incorporates a thiophene ring, an ester group, and a reactive chloromethyl moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures. The thiophene ring is a well-established pharmacophore found in numerous marketed drugs, prized for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties.[4][5] The chloromethyl group serves as a reactive handle for introducing the thiophene scaffold via nucleophilic substitution, while the methyl ester provides a site for further modification, such as hydrolysis and amide bond formation.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a building block in drug discovery and development.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its effective use in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 34767-85-6[1][2][]
Molecular Formula C₇H₇ClO₂S[1][2][7]
Molecular Weight 190.65 g/mol [1][]
IUPAC Name This compound[]
SMILES COC(=O)C1=CC(=CS1)CCl[7]
InChI Key QNMKOZMCIPWLDO-UHFFFAOYSA-N[][7]
Predicted XlogP 2.2[7]
Purity Specification Typically ≥95%[1]
Long-Term Storage Store long-term in a cool, dry place[1]
Globally Harmonized System (GHS) Safety Information[1]
  • Signal Word: Warning

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial and requires careful control of reaction conditions. A plausible and common strategy involves the chloromethylation of a suitable thiophene precursor. The direct chloromethylation of thiophene itself can be hazardous and prone to polymerization.[8] A more controlled approach starts with methyl thiophene-2-carboxylate and introduces the chloromethyl group.

A representative synthetic workflow is illustrated below.

G cluster_0 Synthesis Workflow Start Methyl thiophene-4-carboxylate (Starting Material) Reaction Electrophilic Aromatic Substitution (Chloromethylation) Start->Reaction Reacts with Reagents Paraformaldehyde (HCHO)n Dry HCl gas Anhydrous ZnCl₂ (catalyst) Reagents->Reaction Reagents Workup Quenching, Extraction, Washing Reaction->Workup Proceeds to Product This compound (Target Compound) Purification Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product G cluster_1 Reactivity Profile cluster_nucleophiles Nucleophiles (Nu⁻) Core This compound Product Substituted Thiophene Derivatives (Thiophene-CH₂-Nu) Core->Product Sₙ2 Reaction Nuc_N Amines (R₂NH) Azides (N₃⁻) Nuc_N->Core Nuc_O Alcohols (ROH) Phenols (ArOH) Nuc_O->Core Nuc_S Thiols (RSH) Thiophenols (ArSH) Nuc_S->Core Nuc_C Cyanides (CN⁻) Enolates Nuc_C->Core

References

An In-depth Technical Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate: Molecular Structure, Conformation, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a key bifunctional building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a methyl ester on a thiophene scaffold, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comprehensive analysis of its molecular structure, conformational preferences, and chemical reactivity, supported by spectroscopic data and established chemical principles. Detailed protocols for its synthesis and subsequent functionalization are presented, aiming to equip researchers with the knowledge to effectively utilize this compound in drug discovery and materials science applications.

Introduction: The Significance of a Versatile Thiophene Building Block

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The title compound, this compound (CAS No. 34767-85-6)[2], is a particularly valuable intermediate. The presence of two distinct reactive sites—the electrophilic chloromethyl group and the ester functionality—allows for sequential and regioselective modifications, making it an ideal starting material for the construction of diverse molecular architectures. Understanding its intrinsic molecular properties is paramount for its strategic application in complex synthesis.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₇H₇ClO₂S, with a molecular weight of 190.65 g/mol .[2] The molecule consists of a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a chloromethyl group.

Spectroscopic Data

While extensive experimental spectra for this specific molecule are not widely published, data can be predicted and inferred from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl ester protons.

    • The two aromatic protons on the thiophene ring would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm).

    • The methylene protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet around δ 4.5-5.0 ppm.

    • The methyl protons of the ester group (-OCH₃) would be a singlet further upfield, typically around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR would provide information on the carbon framework. Key expected signals include the carbonyl carbon of the ester (δ 160-165 ppm), the aromatic carbons of the thiophene ring (δ 120-145 ppm), the chloromethyl carbon (δ 40-45 ppm), and the methoxy carbon (δ 50-55 ppm). For comparison, the parent compound, methyl thiophene-2-carboxylate, shows signals at δ 162.68 (C=O), 133.63, 133.45, 132.32, 127.73 (thiophene carbons), and 52.12 (OCH₃).[3]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present.

  • C=O Stretch: A strong, sharp peak is expected in the region of 1710-1730 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch: A peak in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹ indicating the presence of the chloromethyl group.

  • C-S Stretch: Thiophene ring C-S stretching vibrations are typically observed in the 687-710 cm⁻¹ range.[4]

  • Aromatic C-H and C=C Stretches: These would appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS):

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[5] Fragmentation would likely involve the loss of the chloromethyl radical (•CH₂Cl), the methoxy radical (•OCH₃), and carbon monoxide (CO) from the ester group.

Spectroscopic Data Summary (Predicted and Inferred)
¹H NMR Aromatic protons (δ 7.0-8.0), -CH₂Cl (δ 4.5-5.0), -OCH₃ (δ 3.8-4.0)
¹³C NMR C=O (δ 160-165), Aromatic C (δ 120-145), -CH₂Cl (δ 40-45), -OCH₃ (δ 50-55)
IR (cm⁻¹) C=O (1710-1730), C-O (1200-1300), C-Cl (600-800), C-S (687-710)
Mass Spec (m/z) M⁺ at 190 (with M+2 isotope peak)

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the substituents to the thiophene ring.

Rotational Isomers

Two main rotational isomers (conformers) are of interest:

  • Orientation of the Methyl Carboxylate Group: The ester group can adopt a conformation where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring (s-cis) or away from it (s-trans). X-ray crystal structures of similar N-glycosyl-thiophene-2-carboxamides have shown a preference for the s-cis conformation.[6] This preference is likely due to favorable electrostatic interactions between the carbonyl oxygen and the sulfur atom.

  • Orientation of the Chloromethyl Group: The chloromethyl group can rotate freely around the C-C bond. The conformational preference will be influenced by steric interactions with the adjacent thiophene proton and potential weak intramolecular interactions.

The interplay of these rotational possibilities leads to a complex potential energy surface. Computational studies on similar thiophene derivatives can provide valuable insights into the relative energies of these conformers.

cluster_ester Ester Conformation cluster_chloromethyl Chloromethyl Conformation s_cis s-cis (O=C syn to S) s_trans s-trans (O=C anti to S) s_cis->s_trans Rotation around C2-C(O) bond conf1 Conformer 1 conf2 Conformer 2 conf1->conf2 Rotation around C4-CH2 bond

Key conformational possibilities in this compound.

Chemical Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step sequences starting from commercially available thiophene derivatives. A plausible synthetic route is outlined below.

Synthetic Protocol

A potential synthesis involves the formylation of a suitable thiophene precursor, followed by reduction and chlorination.

Step 1: Formylation of Methyl Thiophene-2-carboxylate This step introduces a formyl group at the 4-position. A Vilsmeier-Haack reaction is a common method for this transformation.

Step 2: Reduction of the Formyl Group The aldehyde is then selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Step 3: Chlorination of the Hydroxymethyl Group The final step involves the conversion of the hydroxymethyl group to a chloromethyl group, which can be achieved using reagents such as thionyl chloride (SOCl₂) or hydrochloric acid.

start Methyl thiophene-2-carboxylate step1 Formylation (Vilsmeier-Haack) start->step1 intermediate1 Methyl 4-formylthiophene-2-carboxylate step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 Methyl 4-(hydroxymethyl)thiophene-2-carboxylate step2->intermediate2 step3 Chlorination (e.g., SOCl2) intermediate2->step3 product This compound step3->product

Plausible synthetic workflow for this compound.
Reactivity Profile: A Hub for Nucleophilic Substitution

The primary mode of reactivity for this compound is the nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the thiophene ring and the adjacent chlorine atom makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism.

General Protocol for Nucleophilic Substitution:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or acetone).

  • Nucleophile Addition: Add the desired nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is not a salt, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove salts and other water-soluble impurities, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Nucleophile Product Type Potential Application
Amines (R-NH₂)Substituted aminesPharmaceutical synthesis
Thiols (R-SH)ThioethersMaterials science, drug discovery
Alcohols/Phenols (R-OH)EthersFine chemical synthesis
Cyanide (CN⁻)NitrilesVersatile synthetic intermediates
Azide (N₃⁻)AzidesClick chemistry, heterocycle synthesis

Applications in Drug Development and Materials Science

The utility of this compound lies in its ability to serve as a scaffold for generating libraries of diverse compounds for biological screening. The thiophene core is a common motif in many approved drugs, and the ability to introduce various side chains via the chloromethyl handle allows for systematic structure-activity relationship (SAR) studies.

In materials science, thiophene-containing molecules are precursors to conductive polymers and organic semiconductors. The functionalization of this building block can be used to tune the electronic and physical properties of these materials.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and predictable reactivity. Its conformational landscape is governed by the rotational freedom of its substituents, with a likely preference for an s-cis orientation of the ester group. The pronounced electrophilicity of the chloromethyl group makes it an excellent substrate for Sₙ2 reactions, enabling the facile introduction of a wide range of functional groups. This in-depth guide provides the foundational knowledge for researchers to confidently and effectively employ this versatile building block in their synthetic endeavors, paving the way for the discovery of novel therapeutics and advanced materials.

References

Methyl 4-(chloromethyl)thiophene-2-carboxylate: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists:

Introduction: The Strategic Value of the Thiophene Core

In the landscape of medicinal chemistry and drug development, the thiophene ring represents a "privileged" scaffold. Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl groups make it a cornerstone in the design of novel therapeutics.[1] Thiophene derivatives are integral to a wide array of biologically active compounds, demonstrating applications ranging from anticancer to anti-infective agents.[2][3] Among the diverse array of thiophene-based starting materials, Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS 34767-85-6) emerges as a particularly powerful and versatile building block for the construction of complex, fused heterocyclic systems.[4]

This technical guide provides an in-depth exploration of the synthetic utility of this key starting material. We will dissect its inherent reactivity, showcase its application in the synthesis of medicinally relevant heterocyclic cores like thieno[2,3-b]pyridines and thieno[3,2-c]pyridines, and provide actionable experimental protocols for researchers in the field.

Understanding the Reactivity Profile

The synthetic potential of this compound is rooted in its bifunctional nature. It possesses two key reactive sites: the electrophilic carbon of the chloromethyl group and the methyl ester at the 2-position.

  • The 4-(Chloromethyl) Group: This benzylic-like halide is highly susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the primary entry point for introducing diversity and building the foundation for subsequent cyclization reactions.

  • The 2-Carboxylate Group: The methyl ester serves as a versatile handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. Alternatively, it can be involved in intramolecular cyclization reactions, often after the initial modification of the chloromethyl group.

The interplay between these two functional groups allows for a logical and sequential approach to constructing complex heterocyclic systems.

Synthetic Pathways to Fused Thiophene Heterocycles

The strategic application of this compound allows for the efficient synthesis of a variety of fused heterocyclic systems, many of which are of significant pharmacological interest.

Thieno[2,3-b]pyridines and Thieno[3,2-c]pyridines: Cores of High Therapeutic Potential

Thienopyridines, as a class of compounds, are of great interest due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[3] Derivatives of thieno[2,3-b]pyridines and thieno[3,2-c]pyridines have shown promise as potent kinase inhibitors, anticancer agents, and antipsychotics.[5][6][7][8]

The synthesis of these fused systems often follows a convergent strategy where the thiophene ring is constructed first, followed by the annulation of the pyridine ring.[9] this compound is an ideal precursor for this approach.

Experimental Protocols and Methodologies

The following protocols are illustrative examples of how this compound can be utilized to construct fused heterocyclic systems. These methods are based on established synthetic transformations and provide a solid foundation for further exploration.

Protocol 1: Synthesis of a Substituted Thieno[2,3-c]pyridine Derivative

This protocol outlines a general procedure for the reaction of this compound with an amine, followed by an intramolecular cyclization to form a thieno[2,3-c]pyridine core.

Step 1: Nucleophilic Substitution

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.

  • The crude product, a 4-(aminomethyl)thiophene derivative, can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization

  • The crude 4-(aminomethyl)thiophene derivative from Step 1 is dissolved in a high-boiling point solvent such as toluene or xylene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • The reaction mixture is heated to reflux, and the progress of the cyclization is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting thieno[2,3-c]pyridine derivative is purified by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of fused heterocycles from this compound.

G start This compound intermediate 4-(Nucleophilomethyl)thiophene Intermediate start->intermediate Nucleophilic Substitution (SN2) product Fused Heterocycle (e.g., Thienopyridine) intermediate->product Intramolecular Cyclization

Caption: General workflow for heterocyclic synthesis.

Data Summary: Reactivity with Various Nucleophiles

The following table summarizes the expected outcomes of reacting this compound with different classes of nucleophiles in the initial substitution step.

Nucleophile ClassExampleExpected Product of SubstitutionPotential Subsequent Heterocycle
Primary AminesAnilineMethyl 4-(phenylaminomethyl)thiophene-2-carboxylateThieno[2,3-c]pyridines
Secondary AminesPiperidineMethyl 4-(piperidin-1-ylmethyl)thiophene-2-carboxylateQuaternary ammonium salts
ThiolsThiophenolMethyl 4-(phenylthiomethyl)thiophene-2-carboxylateThieno[2,3-c]thiopyrans
CarbanionsSodium diethyl malonateDiethyl 2-((2-(methoxycarbonyl)thiophen-4-yl)methyl)malonateFused systems with a carbon bridge

Causality in Experimental Design: Solvent and Base Selection

The choice of solvent and base in the initial nucleophilic substitution step is critical for achieving high yields and minimizing side reactions.

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are often preferred as they can dissolve the starting materials and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: A non-nucleophilic base such as potassium carbonate or triethylamine is crucial.[1] These bases are strong enough to deprotonate the nucleophile (if necessary) and neutralize the HCl byproduct, but they are too sterically hindered to compete with the primary nucleophile in attacking the chloromethyl group.

Advanced Applications: Multi-Component Reactions and Cascade Syntheses

Beyond simple two-step sequences, this compound is an excellent substrate for more complex transformations. For instance, a one-pot reaction involving a nucleophile and a subsequent cyclization agent can lead to the rapid assembly of highly functionalized heterocyclic systems. While direct examples with this specific starting material are an area for novel research, similar chloromethylated heterocycles have been shown to undergo cascade reactions.[10][11]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of novel heterocycles. Its predictable reactivity and the strategic positioning of its functional groups allow for the efficient construction of medicinally relevant scaffolds such as thienopyridines. The protocols and principles outlined in this guide serve as a starting point for researchers to explore the full potential of this valuable starting material in the quest for new and improved therapeutic agents. The continued exploration of its reactivity in multi-component and cascade reactions will undoubtedly lead to the discovery of even more diverse and complex bioactive molecules.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for the benzene ring. Within the vast family of thiophene derivatives, Methyl 4-(chloromethyl)thiophene-2-carboxylate stands out as a versatile and highly functionalized building block. Its strategic placement of an electron-withdrawing ester, a reactive chloromethyl handle, and a modifiable aromatic core makes it an invaluable precursor for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the electrophilic substitution reactions of this key intermediate, offering not just protocols, but a deeper understanding of the underlying principles that govern its reactivity. The insights herein are curated for researchers, chemists, and drug development professionals who seek to leverage this compound's full synthetic potential.

Molecular Profile and Electronic Landscape

This compound possesses a unique electronic architecture that dictates its reactivity. The thiophene ring is an electron-rich aromatic system, inherently activated towards electrophilic attack compared to benzene. However, the substituents on the ring profoundly modulate this reactivity.

  • Methyl 2-carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group (EWG) operating through a negative resonance (-R) and inductive (-I) effect. It deactivates the thiophene ring towards electrophilic substitution and is a meta-director. In the context of the thiophene ring, it strongly deactivates the adjacent C3 position and, to a lesser extent, the C5 position.

  • 4-(chloromethyl) Group (-CH₂Cl): This group exhibits a dual electronic nature. The chlorine atom imparts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the ring. However, the methylene bridge insulates the ring from the full deactivating effect.

The combined influence of these two groups creates a highly specific electronic landscape. The powerful deactivating effect of the carboxylate group at C2 dominates, making the C3 and C5 positions less nucleophilic. Consequently, electrophilic attack is overwhelmingly directed to the sole remaining unsubstituted position: C5 . This high regioselectivity is a key synthetic advantage of this substrate.

Caption: Directing effects on the thiophene ring.

Key Electrophilic Substitution Reactions at the C5 Position

The predictable regioselectivity of this compound allows for the clean installation of various functional groups at the C5 position.

Nitration

Nitration introduces a nitro group (-NO₂), a critical functional group for further transformations, such as reduction to an amine. Due to the deactivated nature of the ring, forcing conditions are typically required compared to unsubstituted thiophene.

Mechanism Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. This potent electrophile is then attacked by the electron-rich C5 position of the thiophene ring, followed by rearomatization.

Field-Proven Protocol:

  • Preparation: Cool a flask containing concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice-salt bath.

  • Reagent Addition: Add this compound (1.0 eq) to the cooled sulfuric acid with stirring.

  • Nitrating Mixture: Slowly add a pre-mixed, cooled solution of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. The product is typically Methyl 4-(chloromethyl)-5-nitrothiophene-2-carboxylate.

Halogenation (Bromination)

Bromination is a common transformation used to introduce a bromine atom, which can serve as a handle for cross-coupling reactions (e.g., Suzuki, Stille).

Mechanism Insight: N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low concentration of electrophilic bromine (Br⁺), minimizing side reactions. The reaction is often initiated by a radical initiator or proceeds via an ionic pathway in a polar solvent like DMF or acetic acid.

Field-Proven Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Methyl 5-bromo-4-(chloromethyl)thiophene-2-carboxylate.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR), forming a ketone. This reaction is a powerful tool for C-C bond formation. A strong Lewis acid catalyst is required to activate the acylating agent.

Mechanism Insight: The Lewis acid (e.g., AlCl₃) coordinates to the acyl halide or anhydride, generating a highly electrophilic acylium ion (RCO⁺). This electrophile is then attacked by the C5 position of the thiophene.

Field-Proven Protocol:

  • Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere, add the acylating agent (e.g., acetyl chloride, 1.1 eq) at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product, Methyl 5-acetyl-4-(chloromethyl)thiophene-2-carboxylate, is typically purified by column chromatography.

Summary of Reaction Conditions

ReactionElectrophile SourceCatalyst/SolventTypical ConditionsProduct at C5
Nitration HNO₃ / H₂SO₄H₂SO₄0-5 °C, 1-2 h-NO₂
Bromination N-Bromosuccinimide (NBS)DMF or Acetic AcidRoom Temp, 2-4 h-Br
Acylation Acetyl ChlorideAlCl₃ / DCM0 °C to RT, 4-12 h-C(O)CH₃

Experimental and Mechanistic Visualizations

G cluster_workflow General Experimental Workflow prep Step 1: Reagent Prep - Cool solvent/catalyst - Dissolve substrate addition Step 2: Reagent Addition - Add electrophile source - Maintain temperature prep->addition reaction Step 3: Reaction Monitoring - Stir for specified time - Track via TLC addition->reaction workup Step 4: Quench & Workup - Pour onto ice/water - Neutralize/Extract reaction->workup purify Step 5: Isolation - Filtration/Chromatography - Characterization workup->purify

Caption: A typical workflow for electrophilic substitution.

G cluster_mech General Mechanism at C5 Thiophene Thiophene Substrate (Nucleophile at C5) Sigma Sigma Complex (Wheland Intermediate) - Cation at C4, stabilized by S Thiophene->Sigma + E⁺ E_plus E⁺ (Electrophile) Product C5-Substituted Product Sigma->Product - H⁺ (Rearomatization) H_plus H⁺

Caption: The Arenium ion mechanism for C5 substitution.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is governed by the strong, directing influence of its C2-ester substituent. This electronic bias reliably channels a variety of electrophiles—including nitronium ions, bromonium ions, and acylium ions—to the C5 position with high regioselectivity. Understanding this inherent reactivity allows chemists to confidently employ this molecule as a robust platform for building molecular complexity, making it a critical tool in the design and synthesis of novel pharmaceuticals and functional materials. The protocols and principles outlined in this guide serve as a foundation for the practical application and further exploration of this versatile thiophene derivative.

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a substituted thiophene derivative with the CAS Number 34767-85-6.[1][2][3] Its molecular structure, featuring a reactive chloromethyl group and a methyl ester functionality on a thiophene ring, makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The inherent reactivity of the benzylic-like chloride renders it susceptible to nucleophilic substitution, providing a convenient handle for the introduction of diverse functionalities.[4] However, this same reactivity presents significant challenges regarding the compound's stability and requires stringent storage conditions to ensure its integrity and purity over time.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways and the underlying chemical principles. It offers field-proven storage and handling protocols designed to mitigate degradation and ensure experimental reproducibility. Furthermore, this guide outlines a detailed methodology for assessing the compound's stability using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 34767-85-6[1][2][3]
Molecular Formula C₇H₇ClO₂S[1][2][3]
Molecular Weight 190.65 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C[2]

Core Stability Challenges and Degradation Pathways

The stability of this compound is primarily compromised by the high reactivity of the chloromethyl group. The principal degradation pathways are believed to be polymerization and hydrolysis, driven by factors such as temperature, moisture, and light.

Polymerization

The most significant degradation pathway for chloromethylated aromatic compounds, including thiophene derivatives, is polymerization. This process is analogous to a Friedel-Crafts alkylation, where the electrophilic chloromethyl group of one molecule reacts with the electron-rich thiophene ring of another. This reaction is often catalyzed by trace acidic impurities, such as hydrogen chloride (HCl), which can be formed from the hydrolysis of the chloromethyl group.

The presence of the electron-withdrawing methyl ester group at the 2-position deactivates the thiophene ring to some extent towards electrophilic substitution. However, the 5-position remains activated and susceptible to alkylation. The polymerization process leads to the formation of oligomeric and polymeric impurities, which can be observed as a resinous or discolored solid. This process is autocatalytic as the elimination of HCl during the reaction can further catalyze the polymerization.

dot

Caption: Proposed polymerization pathway of this compound.

Hydrolysis

This compound possesses two functional groups susceptible to hydrolysis: the chloromethyl group and the methyl ester.

  • Hydrolysis of the Chloromethyl Group: In the presence of moisture, the chloromethyl group can undergo nucleophilic substitution to form the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)thiophene-2-carboxylate. This reaction also releases hydrogen chloride (HCl), which, as mentioned, can catalyze further degradation, including polymerization.

  • Hydrolysis of the Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)thiophene-2-carboxylic acid. This reaction is typically slower than the hydrolysis of the chloromethyl group but can be accelerated by acidic or basic conditions.

dot

Hydrolysis_Pathways cluster_0 Hydrolysis of Chloromethyl Group cluster_1 Hydrolysis of Methyl Ester Start This compound Hydroxymethyl 4-(Hydroxymethyl)thiophene-2-carboxylate Start->Hydroxymethyl + H₂O Carboxylic_Acid 4-(Chloromethyl)thiophene-2-carboxylic Acid Start->Carboxylic_Acid + H₂O (acid/base catalyzed) HCl HCl

Caption: Potential hydrolysis degradation pathways.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are imperative.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including polymerization and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis of the chloromethyl group and subsequent HCl formation.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light. Amber glass protects against potential photolytic degradation.
Desiccation Store within a desiccatorProvides an additional layer of protection against moisture.
Handling Procedures
  • Inert Atmosphere: When handling the compound, it is highly recommended to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

  • Avoid Heat: Do not expose the compound to elevated temperatures. If dissolving, use minimal gentle warming and do so immediately before use.

  • Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. The compound is classified as an irritant and may be harmful if swallowed or inhaled.[5]

Stability Assessment: A Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its stability over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose. The following protocol is a recommended starting point and should be validated for your specific instrumentation and application.[6][7][8]

Experimental Protocol
  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Buffer (e.g., sodium acetate or phosphate buffer, pH 4-5).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential polar (hydrolysis products) and non-polar (oligomers) degradants.

      • Solvent A: Water with 0.1% buffer.

      • Solvent B: Acetonitrile with 0.1% buffer.

      • A starting gradient could be 50:50 (A:B) ramping to 10:90 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 280 nm (A UV scan of the compound in the mobile phase should be performed to determine the optimal detection wavelength).[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[6] This involves subjecting the compound to various stress conditions to intentionally induce degradation and ensure that the resulting degradant peaks are well-resolved from the parent peak.

Stress ConditionProtocol
Acidic Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
Basic Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 80°C for 48 hours.
Photolytic Degradation Expose a solution of the compound to UV light (254 nm) for 24 hours.

After each stress condition, the samples should be neutralized (if necessary), diluted, and analyzed by the developed HPLC method. The chromatograms should be inspected for the appearance of new peaks and a decrease in the peak area of the parent compound.

dot

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a highly valuable synthetic intermediate, but its utility is intrinsically linked to its purity and stability. The primary degradation pathways of polymerization and hydrolysis are driven by the reactive chloromethyl group and can be significantly mitigated by strict adherence to proper storage and handling protocols. Refrigeration, storage under an inert atmosphere, and protection from moisture and light are critical for preserving the integrity of this compound. The implementation of a validated stability-indicating HPLC method is essential for quality control and for ensuring the reliability of experimental results in research and drug development.

References

The Strategic Application of Methyl 4-(chloromethyl)thiophene-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a position of significant importance. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring, while offering distinct metabolic and solubility profiles, have made it a favored scaffold in the design of novel drugs.[1][2][3] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide focuses on a particularly versatile and reactive building block, Methyl 4-(chloromethyl)thiophene-2-carboxylate , and its strategic deployment in the discovery of new therapeutic agents.

Physicochemical Properties and Synthetic Overview

This compound, with the molecular formula C7H7ClO2S, is a bifunctional reagent poised for a variety of chemical transformations.[7][8] The presence of both an electrophilic chloromethyl group and a nucleophilically-activatable ester provides a rich platform for molecular elaboration.

PropertyValue
Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
CAS Number 34767-85-6
Appearance Typically a solid
Key Functional Groups Chloromethyl, Methyl Ester

Synthetic Rationale:

The synthesis of this compound can be envisioned through several established synthetic routes for substituted thiophenes. A common strategy involves the Gewald reaction, which allows for the construction of the thiophene ring from elemental sulfur, a ketone or aldehyde, and an activated nitrile. Subsequent functional group interconversions would then be employed to install the chloromethyl and methyl ester moieties.

Alternatively, a plausible and direct approach involves the chloromethylation of a pre-existing methyl thiophene-2-carboxylate derivative. This electrophilic substitution reaction, typically employing formaldehyde and hydrogen chloride, is a well-established method for introducing a chloromethyl group onto aromatic rings.[9]

The Chloromethyl Group: A Handle for Molecular Diversity

The primary utility of this compound in medicinal chemistry lies in the reactivity of the chloromethyl group. This benzylic-like halide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the covalent attachment of the thiophene core to various molecular fragments, a cornerstone of library synthesis and lead optimization in drug discovery.

Caption: Nucleophilic substitution workflow for this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).

  • Base Addition: If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2.0 eq) is typically added to scavenge the HCl byproduct.

  • Reaction Monitoring: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted thiophene derivative.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

While direct utilization of this compound is sparsely documented in readily available literature, its structural motif is central to the synthesis of potent kinase inhibitors. The work of Vinh et al. on the development of tetra-substituted thiophenes as p38α MAPK inhibitors provides an excellent template for understanding the strategic value of this building block.[1][2][3][4]

p38α Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the cellular response to inflammatory cytokines and stress, making it a prime target for the treatment of inflammatory diseases and certain cancers.[1][3]

The synthetic strategy employed by Vinh et al. involves the construction of a highly substituted thiophene core, which can be adapted to showcase the utility of a chloromethylthiophene precursor.

References

Methyl 4-(chloromethyl)thiophene-2-carboxylate: A Keystone Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a wide range of biological interactions.[1] Among the diverse array of functionalized thiophenes, Methyl 4-(chloromethyl)thiophene-2-carboxylate stands out as a particularly versatile and valuable building block. Its strategic placement of a reactive chloromethyl group, an electron-withdrawing ester, and the thiophene core makes it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this key intermediate, with a focus on practical, field-proven insights for laboratory and industrial applications.

Key Molecular Features:

PropertyValue
CAS Number 34767-85-6[2]
Molecular Formula C₇H₇ClO₂S[2]
Molecular Weight 190.65 g/mol [3]
Appearance Off-white to yellow solid
Purity Typically >95%[3]

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the selective side-chain chlorination of the readily available precursor, methyl 4-methylthiophene-2-carboxylate. The reagent of choice for this transformation is N-chlorosuccinimide (NCS), which offers high selectivity for benzylic chlorination under radical initiation conditions, minimizing unwanted ring chlorination.[4][5]

Experimental Protocol: Synthesis via Radical Chlorination

dot

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve methyl 4-methylthiophene-2-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (10 mL/mmol).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate sequentially with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 95:5 to 90:10) to afford this compound as a solid.

The Reactivity Landscape: A Hub for Nucleophilic Substitution

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the chloromethyl position. The electron-rich thiophene ring can stabilize the transition state of an Sₙ2 reaction, making the benzylic-like chloride an excellent leaving group. This reactivity allows for the facile introduction of a wide variety of functional groups.

Mechanistic Insight: The Sₙ2 Pathway

The reaction with nucleophiles proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, leading to a concerted displacement of the chloride ion.

dot

SN2_Mechanism Reactants Nu:⁻ R-CH₂-Cl TS [ Nu···CH₂(R)···Cl ]⁻ Reactants:Nu->TS Products Nu-CH₂-R Cl⁻ TS->Products:Nu

Caption: Generalized Sₙ2 mechanism at the chloromethyl group.

Representative Transformations and Protocols

The following protocols illustrate the versatility of this compound in forming key chemical bonds.

1. Reaction with Amines: Synthesis of Piperidine Derivatives

The reaction with primary and secondary amines provides access to a diverse range of substituted aminomethylthiophenes, which are common motifs in pharmacologically active compounds.[6]

  • Experimental Protocol: Reaction with Piperidine

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (10 mL/mmol).

    • Reagent Addition: Add piperidine (2.2 eq) and potassium carbonate (1.5 eq) to the solution.

    • Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 4-(piperidin-1-ylmethyl)thiophene-2-carboxylate.

2. Reaction with Thiols: Formation of Thioethers

Thioethers are readily prepared by the reaction with thiols in the presence of a base. This reaction is particularly useful for introducing sulfur-containing functionalities.[7]

  • Experimental Protocol: Reaction with Sodium Thiophenoxide

    • Nucleophile Preparation: In a separate flask, prepare sodium thiophenoxide by reacting thiophenol (1.0 eq) with sodium hydride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

    • Reaction Setup: In another flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Reaction Execution: Slowly add the solution of sodium thiophenoxide to the solution of the chloromethylthiophene at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford methyl 4-((phenylthio)methyl)thiophene-2-carboxylate.

3. Reaction with Alcohols: Synthesis of Ethers

The formation of ethers can be achieved by reacting with an alcohol in the presence of a strong base to generate the corresponding alkoxide.

  • Experimental Protocol: Reaction with Sodium Methoxide

    • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Reagent Addition: Add a solution of sodium methoxide in methanol (1.2 eq, 25 wt%) dropwise at room temperature.

    • Reaction Execution: Stir the reaction mixture at room temperature for 6-8 hours.

    • Work-up and Purification: Neutralize the reaction with acetic acid and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 4-(methoxymethyl)thiophene-2-carboxylate.

Applications in Drug Discovery and Development

The functional group tolerance and predictable reactivity of this compound make it an attractive starting material for the synthesis of complex, biologically active molecules. Thiophene-based compounds have shown promise as inhibitors of a variety of enzymes, including kinases.[8][9]

Case Study: Synthesis of Novel Kinase Inhibitors

Derivatives of this compound have been utilized in the synthesis of novel kinase inhibitors. For instance, the aminomethylthiophene core can be further elaborated to introduce pharmacophores that target the ATP-binding site of kinases. The ester functionality can be hydrolyzed and converted to an amide to modulate solubility and introduce additional points of interaction with the target protein.[10]

dot

Caption: General synthetic route to kinase inhibitors.

Spectroscopic Data and Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. The following are the expected spectroscopic features:

Spectroscopic Technique Expected Features
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (d, 1H, thiophene-H), δ 7.2-7.4 (d, 1H, thiophene-H), δ 4.6-4.8 (s, 2H, -CH₂Cl), δ 3.8-4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 162-164 (C=O), δ 140-142 (thiophene-C), δ 133-135 (thiophene-C), δ 130-132 (thiophene-C), δ 128-130 (thiophene-C), δ 52-54 (-OCH₃), δ 43-45 (-CH₂Cl)
FT-IR (KBr) ν 3100-3000 cm⁻¹ (Ar-H stretch), ν 2950-2850 cm⁻¹ (C-H stretch), ν 1720-1700 cm⁻¹ (C=O stretch), ν 1450-1400 cm⁻¹ (C=C stretch), ν 1250-1200 cm⁻¹ (C-O stretch), ν 750-700 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (EI) M⁺ at m/z 190, [M+2]⁺ at m/z 192 (due to ³⁷Cl isotope), characteristic fragmentation pattern showing loss of -OCH₃ and -Cl.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value building block that offers a reliable and versatile platform for the synthesis of complex organic molecules. Its predictable reactivity, particularly in nucleophilic substitution reactions, allows for the efficient introduction of diverse functionalities. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of this and related thiophene derivatives will undoubtedly play an increasingly important role in shaping the future of organic synthesis.

References

Methodological & Application

Application Notes & Protocols: Strategic Amination of Methyl 4-(chloromethyl)thiophene-2-carboxylate via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a pivotal building block in medicinal chemistry, prized for its thiophene core and a reactive chloromethyl handle. This document provides a comprehensive guide to the nucleophilic substitution of this substrate with various primary and secondary amines. We delve into the underlying SN2 reaction mechanism, offer detailed, field-tested protocols for synthesis, and present a framework for optimizing reaction conditions. The aim is to equip researchers with the theoretical understanding and practical knowledge required to efficiently synthesize a diverse library of 4-(aminomethyl)thiophene derivatives, which are key intermediates in the development of novel therapeutics.[1][2][3]

Introduction: The Significance of the 4-(Aminomethyl)thiophene Scaffold

The thiophene ring is a privileged scaffold in drug discovery, acting as a bioisostere for the phenyl group but with distinct electronic and lipophilic properties.[3] Its incorporation into molecules can significantly modulate pharmacological activity, metabolic stability, and pharmacokinetic profiles. Specifically, 2-aminothiophene derivatives are embedded in a wide array of compounds with demonstrated biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] The title compound, this compound, provides a direct and efficient entry point to this valuable chemical space by enabling the introduction of diverse amino functionalities at the 4-position.

Mechanistic Rationale: The SN2 Pathway

The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The substrate's structure is the primary determinant for this pathway.

  • Substrate Structure: The electrophilic carbon is primary and benzylic-like, due to its attachment to the thiophene ring. Primary halides are highly susceptible to SN2 reactions because of minimal steric hindrance, allowing for easy access by the nucleophile.[4][6] Tertiary substrates, by contrast, are too sterically crowded to undergo SN2 reactions.[6]

  • Concerted Mechanism: The SN2 reaction is a single-step, concerted process.[7] The amine nucleophile attacks the carbon atom from the direction opposite to the carbon-chlorine bond (a "backside attack").[4][5] Simultaneously, the C-N bond forms as the C-Cl bond breaks, passing through a high-energy trigonal bipyramidal transition state.[7]

  • Role of the Nucleophile: Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. Stronger, more basic nucleophiles generally accelerate the SN2 reaction rate.[4]

The overall transformation is illustrated below.

Figure 1: The SN2 reaction mechanism.

Experimental Design and Optimization

Successful synthesis relies on the careful selection of solvent, base, and temperature. These parameters are chosen to maximize the rate of the desired SN2 reaction while minimizing potential side reactions.

Solvent Selection

Polar aprotic solvents are the optimal choice for SN2 reactions.[7] Solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Tetrahydrofuran (THF) are ideal.

  • Causality: These solvents can solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, increasing its effective nucleophilicity and accelerating the reaction. In contrast, polar protic solvents (like ethanol or water) would form hydrogen bonds with the amine, creating a solvent shell that hinders its ability to attack the electrophile.[7]

The Essential Role of a Base

The reaction between the amine and the chloromethyl group generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic. To prevent this, a non-nucleophilic base must be added to scavenge the HCl as it is formed.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): An inexpensive, effective, and easily removable inorganic base.

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Organic bases that are soluble in the reaction medium. DIPEA is particularly useful as its steric bulk makes it very non-nucleophilic.

  • Stoichiometry: At least 1.1 to 1.5 equivalents of the base are typically used to ensure complete neutralization of the generated acid.

Reaction Temperature

These reactions are often performed at temperatures ranging from room temperature (20-25 °C) to moderate heat (50-80 °C).

  • Rationale: Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate. However, excessive heat should be avoided as it can promote side reactions or decomposition. Reaction progress should always be monitored (e.g., by Thin Layer Chromatography - TLC) to determine the optimal time and temperature.

Standardized Experimental Protocols

The following protocols provide a robust starting point for the synthesis of 4-(aminomethyl)thiophene derivatives.

G start Reaction Setup reagents Combine Substrate, Amine, Base, and Solvent start->reagents reaction Stir at Defined Temperature (e.g., 25-60 °C) reagents->reaction monitor Monitor Progress via TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete quench Quench with Water workup->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry purify Purification dry->purify concentrate Concentrate in vacuo purify->concentrate chrom Column Chromatography concentrate->chrom final Isolated Pure Product chrom->final

Figure 2: General experimental workflow.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of Methyl 4-((benzylamino)methyl)thiophene-2-carboxylate .

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous acetonitrile (ACN, 0.2 M), and potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Nucleophile: Add benzylamine (1.1 eq) to the suspension dropwise at room temperature.

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic solids and rinse the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane/EtOAc to afford the pure product.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of Methyl 4-(morpholinomethyl)thiophene-2-carboxylate .

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.3 M).

  • Addition of Reagents: Add morpholine (1.2 eq) followed by diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Stir the reaction mixture at 60 °C for 6-8 hours, or until TLC analysis indicates full consumption of the starting material.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (3x) to remove residual DMF. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The resulting crude product can be purified by silica gel chromatography to yield the desired compound.

Summary of Reaction Parameters and Expected Outcomes

The versatility of this reaction allows for the synthesis of a wide range of derivatives. The table below summarizes typical conditions and expected yields for various amine classes.

Amine Type Example Nucleophile Base Solvent Temp (°C) Typical Time (h) Expected Yield
Primary (Aliphatic)CyclopropylamineK₂CO₃ACN40-504-880-95%
Primary (Benzylic)BenzylamineK₂CO₃ACN404-685-98%
Secondary (Cyclic)MorpholineDIPEADMF606-875-90%
Secondary (Acyclic)DiethylamineEt₃NTHF508-1270-85%
Aniline (Aromatic)AnilineK₂CO₃DMF80-10012-2440-60%*

*Note: Aromatic amines like aniline are significantly less nucleophilic than aliphatic amines, thus requiring more forcing conditions (higher temperature, longer reaction times) and often resulting in lower yields.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, particularly with less nucleophilic amines, consider increasing the temperature or switching to a more polar solvent like DMF.

  • Dimerization/Side Products: The formation of a bis-substituted product (two substrate molecules linked by one amine) can occur with primary amines if the stoichiometry is not carefully controlled. Using a slight excess of the amine (1.1-1.2 eq) typically minimizes this.

  • Moisture Sensitivity: While not extremely sensitive, using anhydrous solvents and reagents is good practice to ensure reproducibility and prevent potential hydrolysis of the ester group under basic conditions.

  • Purification: The resulting aminomethylated products are often basic. During column chromatography, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the silica gel, leading to better separation.

Conclusion

The nucleophilic substitution of this compound with amines is a reliable and high-yielding method for accessing a diverse array of 4-(aminomethyl)thiophene derivatives. A thorough understanding of the SN2 mechanism and the critical roles of solvent and base allows for the rational design of experiments and the efficient synthesis of these valuable intermediates for drug discovery and development.

References

Application Note: Methyl 4-(chloromethyl)thiophene-2-carboxylate as a Pivotal Intermediate in the Synthesis of Aclidinium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the critical role of Methyl 4-(chloromethyl)thiophene-2-carboxylate as a key building block in the synthesis of Aclidinium Bromide, a long-acting muscarinic antagonist for the management of chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides an in-depth analysis of the synthetic pathway, presenting detailed, field-proven protocols for both the preparation of the intermediate and its subsequent application. The methodologies are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of the Thiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents.[4] Its bioisosteric relationship with the benzene ring allows for molecular modifications that can enhance biological activity and improve metabolic stability. In the context of anticholinergic agents like Aclidinium Bromide, the di-thienylglycolate ester moiety is essential for high-affinity binding to muscarinic M3 receptors in the bronchial smooth muscle, leading to effective bronchodilation.[1][3]

This compound (Compound 1 ) serves as a highly reactive and versatile electrophile. The chloromethyl group at the C4 position provides a reactive site for nucleophilic substitution, enabling the crucial N-alkylation step that forms the quaternary ammonium structure of Aclidinium Bromide. This application note will elucidate the synthesis of this key intermediate and its subsequent use in the convergent synthesis of Aclidinium Bromide.

Chemical Properties and Safety Considerations

This compound is a thiophene derivative with the molecular formula C₇H₇ClO₂S.

PropertyValue
CAS Number 34767-85-6
Molecular Formula C₇H₇ClO₂S
Molecular Weight 190.65 g/mol
Appearance Expected to be an oil or low-melting solid

Safety Profile: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Synthesis of the Key Intermediate: this compound (1)

The synthesis of Compound 1 is a critical first stage. A robust and scalable method involves the conversion of the corresponding hydroxymethyl precursor, Methyl 4-(hydroxymethyl)thiophene-2-carboxylate. This transformation is reliably achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).

Synthetic Workflow Overview

The workflow begins with a suitable thiophene precursor and proceeds through a two-step sequence: formation of the hydroxymethyl intermediate followed by chlorination.

Synthesis_Workflow_Intermediate Start Methyl 4-methyl- thiophene-2-carboxylate Step1 Radical Bromination or Hydroxymethylation Start->Step1 e.g., NBS, AIBN Intermediate Methyl 4-(hydroxymethyl)- thiophene-2-carboxylate Step1->Intermediate Step2 Chlorination (e.g., SOCl₂) Intermediate->Step2 Product Methyl 4-(chloromethyl)- thiophene-2-carboxylate (1) Step2->Product

Caption: Workflow for the synthesis of the key intermediate (1).

Detailed Laboratory Protocol: Chlorination of Methyl 4-(hydroxymethyl)thiophene-2-carboxylate

This protocol describes the conversion of the alcohol precursor to the target chloromethyl intermediate. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate this type of reaction through the formation of the Vilsmeier reagent in situ.[6]

Materials and Reagents:

  • Methyl 4-(hydroxymethyl)thiophene-2-carboxylate (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or scrubber containing NaOH solution), dissolve Methyl 4-(hydroxymethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of starting material).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred solution.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes.

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of undesired byproducts. The DMF catalyst facilitates the reaction, allowing for milder conditions.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution.

    • Expertise Insight: This step must be performed cautiously in a well-ventilated fume hood as it neutralizes excess thionyl chloride and the HCl byproduct, leading to vigorous gas evolution (CO₂ and SO₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: this compound (1 ) is obtained as a pale yellow oil or low-melting solid.

Application in the Synthesis of Aclidinium Bromide

The synthesis of Aclidinium Bromide is a convergent process where the thiophene intermediate 1 is coupled with a second key fragment, an ester of (3R)-Quinuclidinol.

Retrosynthetic Analysis

The structure of Aclidinium Bromide can be deconstructed to reveal its key precursors. The final step is the quaternization of a tertiary amine via N-alkylation.

Caption: Retrosynthetic analysis of Aclidinium Bromide.

Protocol: N-Alkylation for Aclidinium Bromide Synthesis

This protocol describes the final convergent step, the quaternization of the (3R)-quinuclidinol ester nitrogen with the chloromethylthiophene intermediate 1 . This SN2 reaction forms the core structure of Aclidinium.

Materials and Reagents:

  • (3R)-quinuclidin-3-yl hydroxy(di-2-thienyl)acetate (Precursor A) (1.0 eq)

  • This compound (1 ) (1.1 - 1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Chloroform (CHCl₃), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the (3R)-quinuclidinol ester precursor (1.0 eq) in a mixture of anhydrous acetonitrile and chloroform (e.g., a 2:3 v/v mixture).

    • Causality Note: Aprotic solvents are used to prevent side reactions. A mixture of solvents is often employed to ensure complete dissolution of both reactants.

  • Reagent Addition: To the stirred solution, add this compound (1 ) (1.1-1.5 eq).

  • Reaction Conditions: Stir the resulting mixture at room temperature for an extended period (e.g., 48-72 hours). The reaction progress can be monitored by LC-MS or TLC, observing the disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the quaternary ammonium salt.

    • Expertise Insight: Quaternization reactions can be slow at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction, but this should be done cautiously to avoid degradation. An excess of the alkylating agent is used to drive the reaction to completion.

  • Product Isolation: Upon completion, the product, being a salt, may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Workup: If the product remains in solution, the solvents are removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent, such as diethyl ether or heptane, to induce precipitation and wash away unreacted starting materials.

  • Purification and Characterization: The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum. The final product's purity and identity are confirmed using HPLC, Mass Spectrometry, and NMR spectroscopy.

StepReactantProductTypical YieldPurity (HPLC)
1 Methyl 4-(hydroxymethyl)thiophene-2-carboxylateThis compound (1 )>90%>95%
2 Intermediate 1 + Precursor AAclidinium Derivative70-90%>98%

Conclusion

This compound is a demonstrably vital intermediate in the synthesis of Aclidinium Bromide. Its carefully designed structure provides the necessary reactivity for the key N-alkylation step that defines the final API. The protocols outlined in this application note provide a robust and scientifically-grounded framework for the preparation and utilization of this intermediate. By understanding the chemical principles behind each step, from reagent choice to reaction conditions and workup procedures, researchers can confidently and efficiently produce this important pharmaceutical building block, facilitating the development and manufacturing of Aclidinium Bromide.

References

The Strategic Application of Methyl 4-(chloromethyl)thiophene-2-carboxylate in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the thieno[2,3-d]pyrimidine core has emerged as a privileged structure, present in numerous potent and selective inhibitors targeting key kinases such as VEGFR-2 and PI3K.[2][3] The thiophene ring serves as a versatile anchor, allowing for diverse functionalization to achieve high-affinity binding to the ATP pocket of kinases.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Methyl 4-(chloromethyl)thiophene-2-carboxylate as a key building block in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. While direct, end-to-end synthetic routes for specific kinase inhibitors using this exact starting material are not extensively documented in publicly available literature, its chemical architecture lends itself to a logical and efficient synthetic strategy. The protocols detailed herein are constructed based on well-established, analogous chemical transformations, providing a robust framework for the synthesis of novel kinase inhibitors.

Chemical Properties and Strategic Importance of this compound

This compound is a bifunctional molecule poised for sequential chemical modifications. The reactive chloromethyl group serves as an electrophilic handle for nucleophilic substitution, allowing for the introduction of various side chains. The methyl ester at the 2-position and the adjacent C3 proton provide the necessary functionalities for the subsequent construction of the fused pyrimidine ring.

PropertyValueReference
CAS Number 34767-85-6[4]
Molecular Formula C₇H₇ClO₂S[4]
Molecular Weight 190.65 g/mol N/A

Proposed Synthetic Pathway: A Modular Approach to Kinase Inhibitor Scaffolds

The following multi-step synthetic pathway is proposed to leverage the unique reactivity of this compound for the construction of a thieno[2,3-d]pyrimidine core, which can be further elaborated to generate a library of potential kinase inhibitors.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitration & Reduction cluster_2 Step 3: Pyrimidine Ring Formation cluster_3 Step 4: Chlorination cluster_4 Step 5: Final Functionalization A This compound B Methyl 4-((arylamino)methyl)thiophene-2-carboxylate A->B  Aniline derivative, Base   C Methyl 3-amino-4-((arylamino)methyl)thiophene-2-carboxylate B->C  1. HNO₃/H₂SO₄  2. Reduction (e.g., SnCl₂/HCl)   D Thieno[2,3-d]pyrimidin-4(3H)-one derivative C->D  Formamide, Heat   E 4-Chlorothieno[2,3-d]pyrimidine derivative D->E  POCl₃, Heat   F Potential Kinase Inhibitor E->F  Suzuki or Buchwald-Hartwig Coupling  

Caption: Proposed synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

PART 1: Synthesis of the Thiophene Core Intermediate

Protocol 1.1: N-Alkylation of an Aniline with this compound

This initial step introduces a key aromatic fragment, which is a common feature in many Type I and Type II kinase inhibitors, via a nucleophilic substitution reaction.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to facilitate the SN2 reaction by solvating the cation and leaving the nucleophile relatively free.

  • Temperature: Moderate heating is often employed to increase the reaction rate, although room temperature reactions can also be effective depending on the nucleophilicity of the aniline.

Step-by-Step Methodology:

  • To a solution of the desired aniline derivative (1.0 eq.) in anhydrous DMF (0.5 M), add triethylamine (1.2 eq.).

  • To this stirring solution, add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 4-((arylamino)methyl)thiophene-2-carboxylate.

Protocol 1.2: Nitration of the Thiophene Ring and Subsequent Reduction

The introduction of an amino group at the C3 position is a critical step for the subsequent cyclization to form the pyrimidine ring.

Causality Behind Experimental Choices:

  • Nitration: A mixture of nitric acid and sulfuric acid is a standard reagent for the electrophilic nitration of aromatic rings. The reaction is typically performed at low temperatures to control the exotherm and prevent side reactions.

  • Reduction: The nitro group is then reduced to an amine. A variety of reducing agents can be used, with tin(II) chloride in hydrochloric acid being a classic and effective method.

Step-by-Step Methodology (Nitration):

  • To a stirred solution of Methyl 4-((arylamino)methyl)thiophene-2-carboxylate (1.0 eq.) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitro-thiophene derivative, which can be used in the next step without further purification.

Step-by-Step Methodology (Reduction):

  • To a solution of the crude nitro-thiophene derivative in ethanol, add tin(II) chloride dihydrate (5.0 eq.) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 3-amino-4-((arylamino)methyl)thiophene-2-carboxylate.

PART 2: Construction of the Thieno[2,3-d]pyrimidine Scaffold

Protocol 2.1: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one Core

This step involves the condensation of the 2-aminothiophene-3-carboxylate with a one-carbon unit to form the fused pyrimidine ring.

Causality Behind Experimental Choices:

  • Reagent: Formamide serves as both the source of the C2 and N3 atoms of the pyrimidine ring and as the solvent.[5]

  • Temperature: High temperatures are required to drive the cyclization and dehydration.

Step-by-Step Methodology:

  • A mixture of Methyl 3-amino-4-((arylamino)methyl)thiophene-2-carboxylate (1.0 eq.) and formamide (10-20 eq.) is heated to 180-200 °C.[5]

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to afford the thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Protocol 2.2: Chlorination of the Thieno[2,3-d]pyrimidin-4(3H)-one

The hydroxyl group of the pyrimidinone is converted to a chloro group, which is a good leaving group for subsequent cross-coupling reactions.

Causality Behind Experimental Choices:

  • Reagent: Phosphoryl chloride (POCl₃) is a standard and effective reagent for this transformation.[5]

  • Temperature: The reaction is typically performed at reflux to ensure complete conversion.

Step-by-Step Methodology:

  • A suspension of the thieno[2,3-d]pyrimidin-4(3H)-one derivative (1.0 eq.) in phosphoryl chloride (10 eq.) is heated to reflux.

  • The reaction is monitored by TLC. Upon completion, the excess phosphoryl chloride is removed under reduced pressure.

  • The residue is carefully quenched by pouring onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine derivative.

PART 3: Final Elaboration to Potential Kinase Inhibitors

Protocol 3.1: Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro-thieno[2,3-d]pyrimidine is a versatile intermediate that can be further functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination to introduce a variety of substituents at the C4 position, a key interaction point for many kinase inhibitors.[6][7]

G cluster_main Final Functionalization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 4-Chlorothieno[2,3-d]pyrimidine Suzuki_Product 4-Aryl/Heteroaryl-thieno[2,3-d]pyrimidine Start->Suzuki_Product  Aryl/Heteroaryl boronic acid,  Pd catalyst, Base   Buchwald_Product 4-Amino-thieno[2,3-d]pyrimidine Start->Buchwald_Product  Amine, Pd catalyst,  Base, Ligand  

References

Application Notes and Protocols: Leveraging Methyl 4-(chloromethyl)thiophene-2-carboxylate for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Inflammation Research

The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous commercially successful drugs.[1][2] In the realm of inflammatory diseases, thiophene-based compounds have demonstrated significant therapeutic potential, with notable examples including the non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid.[1] The efficacy of these agents often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of pain, swelling, and other inflammatory responses.

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a versatile and reactive building block for the synthesis of a diverse library of thiophene derivatives. Its utility lies in the presence of two key functional groups: a methyl ester, which can be hydrolyzed to a carboxylic acid or converted to an amide, and a highly reactive chloromethyl group. This chloromethyl moiety is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores, enabling the strategic design of novel anti-inflammatory drug candidates.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of potential anti-inflammatory agents. We will delve into the underlying chemical principles, provide a detailed, step-by-step synthetic protocol, and discuss the biological evaluation of the resulting compounds.

Chemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
CAS Number 34767-85-6ChemBK
Molecular Formula C₇H₇ClO₂SChemBK
Molecular Weight 190.65 g/mol ChemBK
Appearance Off-white to yellow crystalline solid---
Storage 2-8°C, moisture sensitiveChemBK

The key to the synthetic utility of this compound is the reactivity of the benzylic-like chloride, which is readily displaced by a wide range of nucleophiles.

Synthetic Strategy: Nucleophilic Substitution for Pharmacophore Introduction

The primary synthetic route leveraging this compound involves a nucleophilic substitution reaction at the chloromethyl position. This allows for the covalent attachment of various molecular fragments known to contribute to anti-inflammatory activity. A common and effective strategy is to use amine-containing nucleophiles, as the resulting amino-derivatives are prevalent in many biologically active compounds.

For this application note, we will focus on the synthesis of a novel compound, Methyl 4-((4-acetylphenylamino)methyl)thiophene-2-carboxylate , by reacting this compound with 4-aminoacetophenone. The rationale for this choice is the presence of the 4-aminoacetophenone moiety in various compounds with analgesic and anti-inflammatory properties.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 4-Aminoacetophenone reactant2->conditions product Methyl 4-((4-acetylphenylamino)methyl)thiophene-2-carboxylate conditions->product

Caption: Proposed synthesis of a novel anti-inflammatory agent.

Detailed Synthetic Protocol

This protocol outlines the synthesis, purification, and characterization of Methyl 4-((4-acetylphenylamino)methyl)thiophene-2-carboxylate.

Materials and Reagents
  • This compound (98% purity)

  • 4-Aminoacetophenone (99% purity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Brine solution (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.91 g, 10 mmol).

    • Add 4-aminoacetophenone (1.35 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Add 30 mL of anhydrous DMF to the flask.

    • Attach a condenser and place the flask in a heating mantle.

  • Reaction Execution:

    • Stir the reaction mixture at 80°C for 6-8 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure of Methyl 4-((4-acetylphenylamino)methyl)thiophene-2-carboxylate.

Mechanism of Action and Biological Evaluation

The synthesized thiophene derivatives are expected to exhibit anti-inflammatory properties primarily through the inhibition of COX and LOX enzymes.

Inflammatory Cascade and Target Pathways

G cluster_inhibition Inhibition by Thiophene Derivatives Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Leukotrienes->Inflammation, Pain, Fever Synthesized Compound Synthesized Compound Synthesized Compound->COX-1 / COX-2 Synthesized Compound->LOX

Caption: Inhibition of the arachidonic acid inflammatory cascade.

In Vitro Assays
  • COX-1 and COX-2 Inhibition Assays: The inhibitory activity of the synthesized compounds against ovine COX-1 and human recombinant COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.

  • 5-LOX Inhibition Assay: The ability of the compounds to inhibit 5-lipoxygenase can also be evaluated using a similar in vitro assay format.

In Vivo Models
  • Carrageenan-Induced Paw Edema in Rodents: This is a classic acute inflammation model used to assess the in vivo efficacy of potential anti-inflammatory agents. A reduction in paw swelling in treated animals compared to a control group indicates anti-inflammatory activity.

Expected Results and Data Presentation

The synthesized compounds are expected to show dose-dependent inhibition of COX and/or LOX enzymes. The in vivo studies should demonstrate a significant reduction in inflammation.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)% Inhibition of Paw Edema (at 10 mg/kg)
Product To be determinedTo be determinedTo be determinedTo be determined
Ibuprofen ~15~10>100~50%
Celecoxib >100~0.04>100~60%

Conclusion and Future Directions

This compound serves as an excellent starting material for the development of novel anti-inflammatory agents. The straightforward nucleophilic substitution chemistry allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. Future work should focus on synthesizing a range of analogs by varying the nucleophile to optimize potency and selectivity, particularly for COX-2 over COX-1 to potentially reduce gastrointestinal side effects. Further derivatization of the methyl ester to amides or other functional groups could also lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiophene Scaffold

Thiophene derivatives are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties.[1] Methyl 4-(chloromethyl)thiophene-2-carboxylate is a key building block that combines the thiophene core with a reactive chloromethyl group, making it an ideal substrate for introducing molecular complexity. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for forming carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[2][3]

This guide provides an in-depth exploration of Suzuki coupling protocols specifically tailored for this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to optimize reactions, troubleshoot challenges, and adapt these protocols for the synthesis of novel compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[2] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of the chloromethyl group). This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[2] For benzylic halides, this step typically proceeds with inversion of stereochemistry.[3]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then exchanges its organic group for the halide on the palladium complex.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are eliminated. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate R-Pd(II)-Cl(Ln) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diorgano R-Pd(II)-R'(Ln) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim Product R-R' RedElim->Product Product->Pd0 Catalyst Regeneration RCl_entry R-Cl (Methyl 4-(chloromethyl) thiophene-2-carboxylate) Boronic_entry R'-B(OH)₂ + Base Boronic_entry->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Screening Conditions with Pd(PPh₃)₄

This protocol utilizes a common and effective palladium(0) catalyst, providing a reliable baseline for reactivity.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv.) and the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Reactivity for Challenging Substrates with a Buchwald Ligand

For less reactive boronic acids or to achieve lower catalyst loadings, a more active catalyst system employing a Buchwald ligand is recommended.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried Schlenk tube, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (2 mL) and stir at room temperature for 15 minutes to form the active catalyst complex.

  • In a separate flame-dried flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Purge this flask with argon.

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via a cannula or syringe.

  • Add an additional 3 mL of toluene and 0.5 mL of degassed water.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify as described in Protocol 1.

Data Summary: Recommended Reaction Parameters

ParameterProtocol 1 (General)Protocol 2 (Enhanced)Rationale & Causality
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ; often more stable for storage.
Ligand PPh₃ (inbuilt)SPhosSPhos is a bulky, electron-rich phosphine that accelerates oxidative addition and reductive elimination, enhancing catalytic activity.[6]
Base K₃PO₄ or Cs₂CO₃K₂CO₃The base is crucial for activating the boronic acid to the more nucleophilic boronate.[5] Cs₂CO₃ is often more effective for C(sp³)-Cl couplings.[7]
Solvent 1,4-Dioxane/Water (4:1)Toluene/WaterA mixed aqueous/organic solvent system is standard for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.[6]
Temperature 90-100 °C100-110 °CHigher temperatures are often required to facilitate the oxidative addition of less reactive chlorides.
Atmosphere Inert (Ar or N₂)Inert (Ar or N₂)The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and homocoupling side products.[8]

Best Practices and Troubleshooting

A successful Suzuki coupling requires attention to detail. Below are field-proven insights to maximize yield and purity.

Troubleshooting_Workflow start Low or No Product Yield reagent_quality Verify Reagent Quality Purity of Thiophene Substrate Stability of Boronic Acid Freshness of Catalyst/Ligand start->reagent_quality reaction_setup Review Reaction Setup Inert Atmosphere? Degassed Solvents? Correct Temperature? reagent_quality->reaction_setup Reagents OK catalyst_issue Troubleshoot Catalyst System Increase Catalyst Loading Switch to Buchwald System (SPhos/XPhos) reaction_setup->catalyst_issue Setup Correct base_solvent_issue Optimize Base/Solvent Try a Stronger Base (e.g., Cs₂CO₃) Screen Different Solvents (Toluene, Dioxane, THF) catalyst_issue->base_solvent_issue No Improvement side_reaction Identify Side Reactions Protodeboronation? Homocoupling? base_solvent_issue->side_reaction Still Low Yield

References

Application Notes and Protocols: Methyl 4-(chloromethyl)thiophene-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Thiophene-Based Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[1][2] Within this paradigm, the use of covalent fragments has gained significant traction for its ability to capture and characterize even weak binding events, often leading to inhibitors with enhanced potency and prolonged duration of action.[3][4]

This application note focuses on Methyl 4-(chloromethyl)thiophene-2-carboxylate , a bifunctional fragment poised for strategic application in covalent FBDD campaigns. The thiophene scaffold is a well-recognized privileged structure in medicinal chemistry, present in numerous approved drugs, owing to its favorable physicochemical properties and ability to engage in a variety of protein-ligand interactions.[5][6][7][8] The incorporation of a reactive chloromethyl group transforms this fragment into a targeted covalent warhead, capable of forming a stable bond with nucleophilic amino acid residues, most notably cysteine, within a protein's binding pocket.[9]

This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in covalent fragment screening, and strategies for hit validation and elaboration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.

PropertyValueSource
Molecular Formula C₇H₇ClO₂S[10][11][12]
Molecular Weight 190.65 g/mol [10][13]
CAS Number 34767-85-6[10][12][13]
Appearance SolidChemSupplier Data
Storage 2-8°C[10]
Predicted XlogP 2.2[11]

Synthesis of this compound

A reliable synthetic route is paramount for ensuring a consistent supply of high-purity fragment for screening and follow-up studies. While a specific, detailed, and publicly available synthesis for this exact molecule is not readily found in the provided search results, a plausible and robust synthesis can be adapted from established thiophene chemistry. A common approach involves the chloromethylation of a suitable thiophene precursor. For instance, a procedure analogous to the chloromethylation of thiophene using formaldehyde and hydrogen chloride could be adapted.[11][14]

Proposed Synthetic Protocol (Hypothetical):

  • Starting Material: Methyl 4-methylthiophene-2-carboxylate.

  • Reagents: Paraformaldehyde, Hydrogen Chloride (gas), Zinc Chloride (catalyst).

  • Solvent: Chloroform or Dichloromethane.

  • Procedure:

    • Dissolve Methyl 4-methylthiophene-2-carboxylate and a catalytic amount of Zinc Chloride in the chosen solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Bubble hydrogen chloride gas through the solution while slowly adding paraformaldehyde in portions, maintaining the temperature below 5°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Note: This is a proposed protocol and requires optimization and validation in a laboratory setting. The chloromethylation of thiophenes can sometimes lead to the formation of bis-thienylmethane byproducts.[11][14] Careful control of stoichiometry and reaction conditions is crucial.

Covalent Fragment Screening Workflow

The following workflow outlines a comprehensive strategy for identifying and validating protein targets that are covalently modified by this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (including this compound) B Primary Screen: Intact Protein Mass Spectrometry A->B Incubate with target protein C Data Analysis: Identification of Covalent Adducts B->C Acquire and process data D Confirmation of Covalent Modification (e.g., Tandem MS/MS) C->D Prioritize hits E Kinetic Analysis of Covalent Binding (e.g., qIT Assay) D->E Confirm site of modification F Structural Characterization (X-ray Crystallography or Cryo-EM) E->F Characterize binding kinetics and affinity G Structure-Guided Design F->G Elucidate binding mode H Synthesis of Analogs G->H Design new compounds I Iterative DMTA Cycles H->I Synthesize and test I->G Analyze data and refine design

Caption: A comprehensive workflow for covalent fragment-based drug discovery.

Protocol 1: Primary Screening by Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a powerful primary screening method for covalent fragments as it directly detects the formation of a covalent adduct.

Materials:

  • Purified target protein (e.g., >95% purity, in a mass spectrometry-compatible buffer like ammonium acetate or bicarbonate).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Screening buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Protein-Fragment Incubation:

    • Prepare a solution of the target protein in the screening buffer at a final concentration of 5-10 µM.

    • Add this compound to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 1%.

    • Incubate the mixture at room temperature for a defined period (e.g., 1, 4, and 24 hours) to monitor the reaction progress. A no-fragment control should be run in parallel.

  • LC-MS Analysis:

    • Inject an aliquot of the incubation mixture onto the LC-MS system.

    • Desalt the protein using a short reverse-phase column (e.g., C4).

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein incubated with the fragment to the no-fragment control. A mass shift corresponding to the molecular weight of the fragment minus HCl (190.65 - 36.46 = 154.19 Da) indicates covalent adduct formation.

Protocol 2: Hit Validation by Tandem Mass Spectrometry (MS/MS)

Once a hit is identified, tandem MS/MS is employed to confirm the covalent modification and identify the specific amino acid residue that has been modified.

Procedure:

  • In-solution Digestion:

    • After incubation as described in Protocol 1, denature the protein (e.g., with urea), reduce the disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide).

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of the adducted fragment (154.19 Da) on nucleophilic residues (Cys, Lys, His, Ser, Thr, Tyr).

    • Manual inspection of the MS/MS spectra of modified peptides is crucial for confident site localization.

Kinetic Characterization of Covalent Binding

Understanding the kinetics of covalent bond formation is essential for optimizing fragment hits. The two-step model of covalent inhibition involves an initial non-covalent binding event (characterized by the inhibition constant, Ki) followed by the irreversible covalent bond formation (characterized by the rate of inactivation, kinact).[3][10][15]

Covalent_Inhibition E Enzyme (E) EI Non-covalent Complex (E·I) E->EI k_on / k_off (Ki) I Inhibitor (I) I->EI E_I Covalent Adduct (E-I) EI->E_I k_inact

Caption: The two-step mechanism of covalent inhibition.

A quantitative irreversible tethering (qIT) assay can be employed to determine Ki and kinact.[3][10][15] This assay monitors the rate of covalent modification at different concentrations of the fragment.

Hit-to-Lead Optimization Strategies

Once a covalent fragment hit is validated and characterized, the next phase is to optimize its properties to generate a potent and selective lead compound.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the protein, thereby improving affinity and potency.[1][16]

  • Fragment Merging: If multiple fragments are found to bind in close proximity, they can be merged into a single, more potent molecule.[1]

  • Fragment Linking: Two fragments binding to adjacent sites can be connected by a chemical linker to create a high-affinity ligand.[1]

Structure-based drug design, guided by X-ray crystallography or cryo-EM structures of the protein-fragment complex, is invaluable in all these optimization strategies.[1][16]

Conclusion

This compound represents a valuable tool for covalent fragment-based drug discovery. Its thiophene core provides a versatile scaffold for establishing favorable non-covalent interactions, while the reactive chloromethyl group enables the formation of a stable covalent bond with the target protein. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery campaigns, from initial hit identification to lead optimization. A systematic approach, combining robust biochemical and biophysical methods with structure-guided design, will maximize the potential of this and similar covalent fragments in discovering novel therapeutics.

References

Alkylation Reactions Using Methyl 4-(chloromethyl)thiophene-2-carboxylate: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Thiophene Building Block

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctional nature—comprising a reactive chloromethyl group, an electron-withdrawing methyl ester, and a thiophene core—renders it an exceptional electrophile for the construction of complex molecular architectures. The thiophene motif is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions and its favorable metabolic profile.[1] This guide provides an in-depth exploration of the experimental protocols for leveraging this compound in the alkylation of a diverse range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based systems. As a key intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active compounds, a thorough understanding of its reactivity and handling is paramount for researchers in drug development.[2][3]

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a robust and reproducible framework for your synthetic endeavors.

Core Principles and Mechanistic Considerations

The primary reactivity of this compound lies in the susceptibility of the chloromethyl group to nucleophilic substitution. This reaction typically proceeds via an SN2 mechanism, wherein a nucleophile attacks the electrophilic benzylic-like carbon, displacing the chloride leaving group.

The presence of the electron-withdrawing methyl ester at the 2-position of the thiophene ring enhances the electrophilicity of the chloromethyl group, making it more reactive towards nucleophiles compared to simple chloromethylthiophenes. However, this increased reactivity also necessitates careful control of reaction conditions to avoid potential side reactions.

Safety Precautions: Handling a Reactive Electrophile

Before commencing any experimental work, it is imperative to be fully aware of the potential hazards associated with this compound and related reagents. While specific toxicity data for this exact compound is not extensively published, compounds containing chloromethyl groups are often lachrymatory and should be handled with care in a well-ventilated fume hood.[4]

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous and potentially hazardous reactions.

  • Storage: Store the reagent in a cool, dry, and well-ventilated area, away from incompatible substances.

Experimental Protocols: A Practical Guide to Alkylation

The following sections provide detailed, step-by-step protocols for the alkylation of various classes of nucleophiles using this compound. These protocols are designed to be adaptable, with explanations to guide modifications based on the specific substrate and desired outcome.

Part 1: N-Alkylation of Amines

The N-alkylation of amines with this compound is a fundamental transformation for the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[5][6] The choice of base and solvent is critical to ensure efficient and selective alkylation.

Figure 1: General workflow for the N-alkylation of amines.

Detailed Protocol for N-Alkylation of a Primary Amine:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).

  • Base Addition: Add a suitable inorganic base, such as potassium carbonate (K2CO3, 1.5-2.0 equivalents), or an organic base like triethylamine (Et3N, 1.5-2.0 equivalents). The choice of base will depend on the pKa of the amine.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature, although gentle heating (40-60 °C) may be required for less reactive amines.

  • Workup: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

ParameterRecommended ConditionRationale
Solvent DMF, CH3CNAprotic polar solvents facilitate SN2 reactions.
Base K2CO3, Et3N, DBUNeutralizes the HCl byproduct and deprotonates the amine if necessary.
Temperature Room Temperature to 60 °CBalances reaction rate with potential for side reactions.
Equivalents 1.0-1.2 (Alkylating Agent)A slight excess of the alkylating agent can drive the reaction to completion.
Part 2: O-Alkylation of Phenols

The O-alkylation of phenols provides access to a variety of aryl ethers, which are common motifs in natural products and pharmaceuticals. The reaction requires a base to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion.

Figure 2: General workflow for the O-alkylation of phenols.

Detailed Protocol for O-Alkylation of a Phenol:

  • Reagent Preparation: In a dry, round-bottom flask, dissolve the phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base such as potassium carbonate (K2CO3, 1.5-2.0 equivalents) or cesium carbonate (Cs2CO3, 1.2 equivalents). Cesium carbonate is often more effective for less reactive phenols.

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.

  • Workup and Purification: Follow the workup, extraction, drying, and purification steps as described in the N-alkylation protocol.

ParameterRecommended ConditionRationale
Solvent Acetone, DMFPolar aprotic solvents are ideal for this SN2 reaction.
Base K2CO3, Cs2CO3Generates the more nucleophilic phenoxide. Cs2CO3 can be more effective.
Temperature 25-80 °CHigher temperatures may be needed for less nucleophilic phenols.
Equivalents 1.0-1.2 (Alkylating Agent)Ensures complete consumption of the phenol.
Part 3: S-Alkylation of Thiols

The high nucleophilicity of thiols makes them excellent substrates for S-alkylation reactions. This transformation is crucial for the synthesis of thioethers, which are important in various areas of chemical biology and materials science.[7]

Figure 3: General workflow for the S-alkylation of thiols.

Detailed Protocol for S-Alkylation of a Thiol:

  • Reagent Preparation: To a solution of the thiol (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) or DMF at 0 °C, add a suitable base. For aliphatic thiols, a weaker base like K2CO3 (1.5 equivalents) is often sufficient. For less acidic aromatic thiols, a stronger base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) may be necessary.

  • Addition of Alkylating Agent: After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup and Purification: Carefully quench the reaction with water (especially if NaH was used). Follow the workup, extraction, drying, and purification steps as outlined in the N-alkylation protocol.

ParameterRecommended ConditionRationale
Solvent THF, DMFGood solubility for both reactants and intermediates.
Base K2CO3 (for aliphatic thiols), NaH (for aromatic thiols)Deprotonates the thiol to form the highly nucleophilic thiolate.
Temperature 0 °C to Room TemperatureThe high reactivity of thiolates often allows for lower reaction temperatures.
Equivalents 1.0 (Alkylating Agent)Stoichiometric amounts are often sufficient due to the high reactivity.
Part 4: C-Alkylation of Active Methylene Compounds

Active methylene compounds, such as β-ketoesters and malonates, can be deprotonated to form enolates, which are excellent carbon nucleophiles.[8] The C-alkylation of these substrates with this compound is a powerful method for C-C bond formation.

Figure 4: General workflow for the C-alkylation of active methylene compounds.

Detailed Protocol for C-Alkylation of Diethyl Malonate:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C. After stirring for 30 minutes, add diethyl malonate (1.0 equivalent) dropwise and continue stirring for another 30 minutes at -78 °C to ensure complete enolate formation. Alternatively, for less sensitive substrates, sodium hydride (NaH, 1.1 equivalents) in DMF at 0 °C can be used.

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C (for LDA) or 0 °C (for NaH).

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction and Purification: Follow the workup, extraction, drying, and purification steps as described in the N-alkylation protocol.

ParameterRecommended ConditionRationale
Solvent THF, DMFAnhydrous conditions are crucial to prevent quenching of the strong base and enolate.
Base NaH, LDAA strong, non-nucleophilic base is required to deprotonate the active methylene compound.
Temperature -78 °C to Room TemperatureLow temperatures are often necessary to control the reactivity of the enolate.
Equivalents 1.0 (Alkylating Agent)Stoichiometric control is important to avoid dialkylation.

Characterization of Alkylated Products

The successful synthesis of the desired alkylated products should be confirmed by a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the characteristic signals of the thiophene ring and the newly introduced alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via High-Resolution Mass Spectrometry, HRMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups in the product.

Conclusion: A Gateway to Novel Chemical Entities

This compound is a powerful and versatile reagent for the construction of a diverse array of substituted thiophene derivatives. The protocols outlined in this guide provide a solid foundation for its use in N-, O-, S-, and C-alkylation reactions. By understanding the underlying principles of reactivity and carefully controlling the experimental conditions, researchers can effectively utilize this building block to access novel chemical entities with significant potential in drug discovery and materials science. The inherent modularity of these reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the journey from initial hit to lead candidate.

References

Application Notes and Protocols for "Methyl 4-(chloromethyl)thiophene-2-carboxylate" as a Novel Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Bioconjugation Division

Introduction: The Quest for Novel Bioconjugation Linkers

The field of bioconjugation is in a constant state of evolution, driven by the demand for more stable, efficient, and specific methods to link biomolecules with therapeutic agents, imaging probes, or other functional moieties. The choice of a linker is paramount to the success of a bioconjugate, influencing its stability, pharmacokinetics, and overall efficacy. While various linker technologies exist, the exploration of new chemical entities that offer unique advantages is a key area of research. This document introduces "Methyl 4-(chloromethyl)thiophene-2-carboxylate" as a promising linker for bioconjugation, detailing its properties and providing a comprehensive protocol for its application.

The thiophene scaffold is a versatile heterocyclic motif that has found applications in various areas, including the development of conductive polymers and materials for photothermal therapy.[1][2] In the context of bioconjugation, thiophene-based linkers are being explored for their potential to create stable and effective connections between different molecular entities.[3][4][5] The subject of this guide, this compound, possesses a highly reactive chloromethyl group, making it an excellent candidate for covalent modification of biomolecules.[6][7] This reactivity, coupled with the rigid thiophene core, presents an opportunity to create well-defined and stable bioconjugates.

Principle of Reactivity: Thiol-Halogeno Alkylation

The primary mechanism for utilizing this compound in bioconjugation is through a thiol-halogeno alkylation reaction. This involves the nucleophilic attack of a thiol group, typically from a cysteine residue on a protein or peptide, on the electrophilic carbon of the chloromethyl group. This results in the formation of a stable thioether bond, covalently linking the thiophene moiety to the biomolecule. The reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction.

The ester group on the thiophene ring can serve as a point for further modification or can be hydrolyzed to the corresponding carboxylic acid to potentially modulate the solubility and pharmacokinetic properties of the final conjugate.

Visualizing the Reaction Mechanism

G cluster_reactants Reactants cluster_product Product cluster_process Reaction Process Biomolecule Biomolecule-SH (e.g., Cysteine residue) Reaction Nucleophilic Attack (SN2 Mechanism) Biomolecule->Reaction Thiol Nucleophile Linker This compound Linker->Reaction Chloromethyl Electrophile Bioconjugate Biomolecule-S-CH2-Thiophene-COOCH3 (Stable Thioether Linkage) Reaction->Bioconjugate Forms Thioether Bond

Caption: Reaction mechanism of this compound with a thiol-containing biomolecule.

Protocol: Conjugation of this compound to a Thiol-Containing Biomolecule

This protocol provides a general method for the conjugation of this compound to a protein or peptide containing a free cysteine residue. It is essential to optimize the reaction conditions for each specific biomolecule.

Materials and Reagents:

  • Biomolecule: Protein or peptide with at least one free cysteine residue.

  • Linker: this compound (CAS: 34767-85-6)[8]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer, pH 7.0-8.0. Degassed and purged with an inert gas (e.g., nitrogen or argon).

  • Organic Co-solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the linker.

  • Quenching Reagent: L-cysteine or N-acetylcysteine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Analytical Instruments: UV-Vis spectrophotometer, Mass spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system.

Experimental Workflow:

Caption: Step-by-step workflow for the bioconjugation process.

Step-by-Step Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are in a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.

  • Linker Preparation:

    • Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-100 mM. The use of an organic co-solvent is necessary due to the poor aqueous solubility of the linker.

  • Conjugation Reaction:

    • To the prepared biomolecule solution, add the linker stock solution to achieve a 5-20 fold molar excess of the linker over the biomolecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the integrity of the biomolecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature should be determined empirically.

  • Reaction Quenching:

    • To stop the reaction and consume any unreacted linker, add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker, quenching reagent, and organic solvent by size-exclusion chromatography (SEC) or dialysis. For SEC, use a column with a suitable molecular weight cutoff for the biomolecule. For dialysis, use a membrane with an appropriate molecular weight cutoff and perform multiple buffer changes.

  • Characterization:

    • UV-Vis Spectroscopy: The incorporation of the thiophene linker can be monitored by observing an increase in absorbance at the characteristic wavelength for the thiophene chromophore (typically around 250-300 nm).

    • Mass Spectrometry: Determine the molecular weight of the conjugate to confirm the number of linker molecules attached per biomolecule.

    • HPLC Analysis: Use reverse-phase or size-exclusion HPLC to assess the purity of the conjugate and separate it from the unconjugated biomolecule.

Data Presentation: Expected Outcomes and Troubleshooting

ParameterExpected ResultPotential IssueTroubleshooting Step
Linker-to-Biomolecule Ratio Dependent on the number of free thiols and reaction conditions.Low conjugation efficiency.Increase linker excess, reaction time, or pH (up to 8.0). Ensure complete reduction of disulfides.
Multiple conjugations leading to aggregation.Decrease linker excess or reaction time.
Purity (post-purification) >95%Presence of unconjugated biomolecule or excess reagents.Optimize purification protocol (e.g., longer dialysis, different SEC column).
Stability Stable thioether bond.Degradation of the conjugate.Ensure proper storage conditions (-20°C or -80°C). Assess stability in relevant biological media.

Causality Behind Experimental Choices:

  • pH of Reaction Buffer (7.0-8.0): The thiol group of cysteine needs to be in its deprotonated thiolate form (RS-) to act as an effective nucleophile. A slightly basic pH favors the formation of the thiolate anion, thus accelerating the reaction. However, a pH above 8.5 can increase the risk of side reactions, such as hydrolysis of the ester group on the linker or modification of other amino acid residues.

  • Use of an Organic Co-solvent: Many small molecule linkers have limited aqueous solubility. A minimal amount of a water-miscible organic solvent like DMF or DMSO is often necessary to keep the linker in solution and facilitate the reaction.

  • Inert Atmosphere: Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds and reduce the efficiency of the conjugation reaction. Performing the reaction under an inert atmosphere minimizes this side reaction.

  • Quenching Step: The addition of a small molecule thiol after the desired reaction time is crucial to consume any unreacted linker. This prevents non-specific modification of the biomolecule during purification and storage.

Trustworthiness and Self-Validation:

The protocol is designed to be self-validating through the characterization steps. The combination of UV-Vis spectroscopy, mass spectrometry, and HPLC analysis provides a comprehensive picture of the conjugation reaction, allowing for the confirmation of successful conjugation, determination of the linker-to-biomolecule ratio, and assessment of the purity of the final product.

This compound represents a promising new tool in the bioconjugation toolbox. Its straightforward reactivity with thiols, coupled with the potential for further functionalization through the ester group, makes it a versatile linker for a variety of applications, from the development of antibody-drug conjugates to the creation of novel biomaterials. Further studies are warranted to fully explore the in vivo stability and performance of bioconjugates derived from this linker. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the potential of this novel thiophene-based linker.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and handling of Methyl 4-(chloromethyl)thiophene-2-carboxylate. As a key intermediate in the development of pharmaceuticals and other advanced materials, successful synthesis and handling of this compound are critical.[1][2] This guide is designed to address common challenges encountered during its preparation and use.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: My chloromethylation reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the chloromethylation of thiophene derivatives can often be attributed to several critical factors:

  • Suboptimal Temperature: This reaction is highly sensitive to temperature. The ideal range is typically between -15°C and +20°C, with many protocols finding 0°C to 10°C to be optimal for minimizing side reactions.[3] Ensure your cooling bath is efficient and that reagents are added slowly to maintain this temperature.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. A common starting point is a near 1:1 molar ratio of the thiophene substrate to the chloromethylating agent (e.g., paraformaldehyde).[3][4] Deviating significantly from this can lead to incomplete conversion or the formation of byproducts.

  • Inefficient Mixing: Vigorous stirring is necessary, especially in biphasic reaction mixtures, to ensure proper mass transfer between the aqueous and organic phases.[3]

  • Product Decomposition: The desired product is thermally labile and can decompose during work-up, particularly during distillation at elevated temperatures.[3] Rapid distillation under reduced pressure is recommended.

Q2: I'm observing significant amounts of byproducts like bis(chloromethyl)thiophene and diarylmethane derivatives. How can I increase the selectivity for the mono-substituted product?

The formation of di-substituted and other byproducts is a common challenge due to the high reactivity of the thiophene ring.[3] To enhance selectivity for mono-chloromethylation:

  • Strict Temperature Control: Maintaining a low reaction temperature (e.g., 0-5°C) is critical to disfavor the second electrophilic substitution that leads to 2,5-bis(chloromethyl)thiophene.[3]

  • Control Stoichiometry: Carefully controlling the molar ratios of the chloromethylating agents to the thiophene is essential. Using a slight excess of the thiophene substrate can help minimize over-reaction.[3]

  • Prompt Work-up: Allowing the product to remain in the acidic reaction mixture for an extended period can promote the formation of diarylmethane byproducts.[5] It is advisable to work up the reaction promptly upon completion.

Q3: My purified this compound is unstable and decomposes over time. How should I handle and store it?

This compound is known to be unstable and can decompose, polymerize, and even lead to pressure buildup in sealed containers.[6][7] Proper handling and storage are critical for safety and product integrity.

  • Stabilization: The addition of a stabilizer, such as 1-2% by weight of dicyclohexylamine, is highly recommended.[1][6][7] Dicyclohexylamine acts as an acid scavenger, neutralizing any traces of hydrogen chloride that may form and catalyze decomposition.[6]

  • Storage Conditions: Store the stabilized compound in a refrigerator at low temperatures (e.g., 2-8°C).[6][8] To prevent pressure buildup from the potential evolution of HCl gas, it is advisable to store it in a container with a vented cap or a loosely fitted stopper.[7][8]

  • Visual Indicators of Decomposition: A darkening of the liquid from colorless or pale yellow and the potential fuming or liberation of hydrogen chloride gas are primary visual indicators of decomposition.[6] A significant increase in viscosity or the formation of solid precipitates are signs of advanced polymerization.[6]

Reaction Troubleshooting

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification can be challenging due to the thermal instability of the product.

  • Vacuum Distillation: This is the most common method. However, the product can decompose or polymerize, sometimes with explosive violence, at elevated temperatures.[5] It is crucial to use an efficient vacuum and to keep the distillation temperature as low as possible. The pot temperature should ideally not exceed 100-125°C.[1][7]

  • Stabilization Before Purification: It is recommended to add a stabilizer like dicyclohexylamine to the crude product before distillation.[1][7]

Q5: My subsequent reaction using this compound is giving inconsistent yields. Could the starting material be the issue?

Yes, the purity and stability of this compound are critical for successful subsequent reactions.[8]

  • Purity Verification: Before use, it is advisable to check the purity of your starting material using techniques like NMR or GC-MS to quantify the amount of active compound and detect any major impurities.[8]

  • Use Fresh or Purified Material: For best results, use a freshly opened bottle or purify the material immediately before your experiment.[8]

  • Impact of Impurities: If the compound has started to decompose, the actual concentration of the active starting material will be lower than calculated, leading to reduced yields. Additionally, the acidic HCl byproduct and polymeric impurities from decomposition can interfere with your reaction, particularly if it involves acid-sensitive reagents or catalysts.[8]

Troubleshooting Guides

Guide 1: Low Yield in Chloromethylation

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: General Chloromethylation

  • In a flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, combine the starting thiophene derivative and concentrated hydrochloric acid.

  • Cool the mixture in an ice-salt bath to 0°C.[5]

  • Slowly add paraformaldehyde while maintaining the low temperature.

  • Introduce a stream of gaseous hydrogen chloride.[5]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, promptly begin the work-up procedure to isolate the product from the acidic conditions.[5]

Guide 2: Product Instability and Decomposition

This guide outlines the steps to mitigate the inherent instability of this compound.

Stability_Workflow Crude Crude Product Stabilize Add Stabilizer (1-2% Dicyclohexylamine) Crude->Stabilize Purify Purify (e.g., Vacuum Distillation) Stabilize->Purify Store Store at 2-8°C with Vented Cap Purify->Store Use Use in Subsequent Reaction Store->Use

Caption: Workflow for stabilizing and storing the product.

Experimental Protocol: Stabilization

  • To the crude, dried organic solution of the product, add dicyclohexylamine in a proportion of 1-2% of the expected yield.[6]

  • Gently swirl the solution to ensure homogeneous mixing.[6]

  • Remove the solvent under reduced pressure, keeping the temperature of the water bath below 40°C.[6]

  • The stabilized crude product can then be purified by vacuum distillation.[6]

  • Immediately add another 1-2% by weight of dicyclohexylamine to the distilled product for storage.[1]

Data Summary

Table 1: Key Reaction Parameters for Thiophene Chloromethylation

ParameterRecommended ConditionRationale
Temperature 0°C to 10°C[3]Minimizes byproduct formation.
Reactant Ratio Thiophene:Paraformaldehyde ≈ 1:1[3][4]Balances conversion and selectivity.
Catalyst Lewis Acid / Strong Acid (HCl)[9]Facilitates the electrophilic substitution.
Solvent Concentrated HCl, sometimes with a co-solvent like a ketone[3][4]Provides the acidic medium and can improve solubility.

References

Technical Support Center: Synthesis of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 4-(chloromethyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently encountered side reactions in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Introduction to the Synthesis

The preparation of this compound typically involves the chloromethylation of Methyl thiophene-2-carboxylate. This reaction, often a variation of the Blanc chloromethylation, utilizes formaldehyde and hydrogen chloride, frequently with a Lewis acid catalyst like zinc chloride[1][2]. While seemingly straightforward, the electronic properties of the thiophene ring, influenced by the deactivating methyl carboxylate group, introduce specific challenges, including control of regioselectivity and the formation of several side products. This guide will help you troubleshoot these issues to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a complex mixture of products with a low yield of the desired this compound. What are the most likely side products and why are they forming?

A1: A low yield of the target compound accompanied by a complex product mixture is a common issue in this synthesis. The primary culprits are typically related to the reactivity of the thiophene ring and the reaction conditions. Here are the most probable side products and their formation mechanisms:

  • Dichloromethylation Products: The formation of Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a significant side reaction.[3][4][5] Once the first chloromethyl group is introduced, the thiophene ring remains susceptible to a second electrophilic attack, especially if the concentration of the chloromethylating agent is high or the reaction time is prolonged.

  • Diarylmethane-type Adducts: You may observe the formation of higher molecular weight impurities, which are typically diarylmethane structures.[1][6] This occurs when the initially formed chloromethylated product acts as an electrophile and reacts with another molecule of the starting material (Methyl thiophene-2-carboxylate) in a Friedel-Crafts-type alkylation.

  • Polymeric Materials: The generation of intractable polymeric tars is a frequent problem in chloromethylation reactions, particularly at elevated temperatures.[4][7] The reactive chloromethyl group can lead to uncontrolled polymerization.

  • Isomeric Byproducts: While the electron-withdrawing nature of the methyl carboxylate group at the 2-position deactivates the ring, it directs incoming electrophiles primarily to the 4 and 5-positions. The formation of the 5-(chloromethyl) isomer is a possibility, although the 4-isomer is often the major product. The exact ratio can be sensitive to reaction conditions.

  • Hydrolysis of the Ester: The strongly acidic conditions of the chloromethylation can lead to the hydrolysis of the methyl ester, forming 4-(chloromethyl)thiophene-2-carboxylic acid.

Q2: How does the methyl carboxylate group influence the regioselectivity of the chloromethylation, and how can I maximize the yield of the desired 4-substituted isomer?

A2: The methyl carboxylate group is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions on thiophene, such groups make the reaction more difficult to initiate and direct the incoming electrophile to specific positions.[8]

For a 2-substituted thiophene with a deactivating group, electrophilic attack is generally favored at the 5-position, and to a lesser extent, the 4-position. To maximize the yield of the desired 4-isomer, precise control over reaction conditions is paramount.

Troubleshooting & Optimization:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C.[9] Lower temperatures can enhance selectivity by favoring the kinetically controlled product.

  • Slow Addition of Reagents: Add the formaldehyde or paraformaldehyde and hydrogen chloride source slowly and portion-wise to keep the concentration of the reactive electrophile low. This minimizes di-substitution and other side reactions.

  • Choice of Catalyst: While zinc chloride is common, other Lewis acids can be explored to modulate reactivity and selectivity. However, overly strong Lewis acids may promote polymerization.

Below is a diagram illustrating the directing effects on the thiophene ring.

G cluster_0 Directing Effects of -COOCH3 (Deactivating Group) Thiophene Methyl thiophene-2-carboxylate S C2-COOCH3 C3 C4 C5 Electrophile Electrophile (CH2Cl+) Thiophene:f4->Electrophile Major Attack (Position 5) Thiophene:f3->Electrophile Minor Attack (Position 4) Thiophene:f2->Electrophile Disfavored Attack (Position 3) caption Directing effects in the chloromethylation.

Caption: Directing effects in the chloromethylation.

Q3: I am observing a significant amount of a water-soluble byproduct. Could this be due to ester hydrolysis, and how can I prevent it?

A3: Yes, the formation of a water-soluble byproduct is a strong indication of ester hydrolysis, yielding 4-(chloromethyl)thiophene-2-carboxylic acid. The highly acidic and aqueous conditions of the chloromethylation reaction are conducive to this side reaction.

Mitigation Strategies:

  • Anhydrous Conditions: Where possible, use anhydrous sources of reagents. For example, paraformaldehyde instead of aqueous formaldehyde, and introducing dry HCl gas.[10]

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or GC and proceed with the work-up as soon as the starting material is consumed to a satisfactory level.

  • Work-up Procedure: Promptly neutralize the reaction mixture during work-up to prevent further hydrolysis. A biphasic work-up with a suitable organic solvent and a mild base (e.g., sodium bicarbonate solution) is recommended.

The following workflow outlines a decision-making process for troubleshooting product profile issues.

G start Analyze Crude Product Profile (GC/LC-MS, NMR) q1 High levels of di-substituted product? start->q1 a1 Reduce molar ratio of CH2O/HCl Decrease reaction time Ensure slow reagent addition q1->a1 Yes q2 Presence of high MW byproducts (diarylmethanes)? q1->q2 No a1->q2 a2 Maintain low reaction temperature (0-5 °C) Work up reaction promptly q2->a2 Yes q3 Significant polymer/tar formation? q2->q3 No a2->q3 a3 Strict temperature control (avoid hotspots) Ensure efficient stirring Consider a milder catalyst q3->a3 Yes q4 Water-soluble acidic byproduct detected? q3->q4 No a3->q4 a4 Use anhydrous reagents (paraformaldehyde, HCl gas) Minimize reaction time Prompt and careful neutralization during work-up q4->a4 Yes end Optimized Product Profile q4->end No a4->end

Caption: Troubleshooting workflow for side product formation.

Q4: My purified product seems to decompose upon storage. What is the stability of this compound and what are the best practices for storage?

A4: Chloromethylated thiophenes are notoriously unstable.[10] The product has a tendency to decompose, sometimes vigorously, especially when stored neat and at room temperature. Decomposition is often autocatalytic, accelerated by the release of HCl.

Best Practices for Storage and Handling:

  • Stabilization: Immediately after purification, it is advisable to add a stabilizer. While various stabilizers can be used, hindered amines like dicyclohexylamine (1-2% by weight) are effective at scavenging any generated HCl.[10]

  • Storage Conditions: Store the stabilized product in a refrigerator or freezer. The container should not be sealed airtight to prevent pressure build-up from any slow decomposition. A glass bottle with a loosely fitted cap, placed inside a secondary container, is a good practice.[10]

  • Purity: Ensure the product is free from residual acid before storage. Traces of HCl or Lewis acid catalyst will significantly accelerate decomposition.

  • Use Promptly: It is best to use the material as soon as possible after its preparation. If long-term storage is unavoidable, consider converting it to a more stable derivative if your synthetic route allows.

Experimental Protocols

General Protocol for Chloromethylation

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Methyl thiophene-2-carboxylate

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional, catalyst)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dicyclohexylamine (stabilizer)

Procedure:

  • In a flask equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, dissolve Methyl thiophene-2-carboxylate in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice-salt bath.

  • Add paraformaldehyde and zinc chloride (if used).

  • Begin to bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature between 0-5°C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, stop the HCl flow and carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a low temperature.

  • Add a stabilizer (e.g., dicyclohexylamine) to the crude product.

  • Purify immediately by vacuum distillation or column chromatography, keeping temperatures as low as possible.

Data Summary Table
ParameterRecommended Range/ValueRationale
Temperature 0 - 10 °CMinimizes side reactions and polymerization.[9]
Molar Ratio (Substrate:CH₂O:HCl) 1 : 1.1 : 1.5A slight excess of chloromethylating agents ensures conversion, but a large excess promotes di-substitution.
Reaction Time 2 - 6 hoursShould be optimized by monitoring. Prolonged times increase byproduct formation.
Stabilizer 1-2% DicyclohexylamineNeutralizes trace HCl, preventing autocatalytic decomposition during storage.[10]

References

Technical Support Center: Purification of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS 34767-85-6). This guide is designed for researchers, chemists, and drug development professionals who handle this reactive intermediate. The purity of this building block is paramount for the success of subsequent synthetic steps, and its purification is often challenging due to its inherent instability and the formation of specific byproducts during its synthesis.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude reaction mixtures containing this compound.

Section 1: Understanding the Core Challenge: Compound Instability and Common Impurities

This compound is a substituted thiophene that, like many chloromethylated aromatics, is susceptible to decomposition and polymerization.[1][2][3] The primary cause of this instability is the lability of the chloromethyl group, which can lead to the elimination of hydrogen chloride (HCl).[4] This liberated HCl can then catalyze further decomposition and polymerization, resulting in the formation of dark, resinous materials.[4][5] In a sealed container, this HCl evolution can lead to a dangerous buildup of pressure.[3][4]

The most common synthesis route to this compound is the chloromethylation of methyl thiophene-2-carboxylate. This reaction, typically employing formaldehyde and HCl, is prone to several side reactions that generate a characteristic impurity profile.[6]

Common Impurities to Expect:

  • Unreacted Starting Material: Methyl thiophene-2-carboxylate.

  • Polymeric/Tarry Materials: High-molecular-weight substances formed by acid-catalyzed polymerization of the product or intermediates.[2][7]

  • Bis(chloromethyl) Byproducts: Over-reaction can lead to the formation of methyl 2,5-bis(chloromethyl)thiophene-2-carboxylate.[7]

  • Diarylmethane Byproducts: Self-condensation of the product or reaction with the starting material can form bis-thienyl methane derivatives.[3][7]

  • Isomeric Byproducts: Small amounts of the 5-(chloromethyl) isomer may form depending on the precise synthetic conditions.

Understanding these potential impurities is the first step in designing a robust purification strategy.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.

Question 1: My crude reaction mixture is a dark, tarry mess. Can I salvage my product?

Answer: Yes, this is a very common issue caused by acid-catalyzed polymerization.[2] The key is to neutralize the acid and remove the polymeric material before attempting chromatographic purification.

Recommended Protocol: Pre-Chromatography Workup

  • Quench and Dilute: After the reaction is complete, carefully pour the mixture into a beaker of ice water. Dilute with a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralizing Wash: Transfer the mixture to a separatory funnel and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution.[3] Caution: This will generate CO₂ gas; vent the funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove excess water.

  • Dry and Filter: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent. At this stage, a significant amount of the dark, insoluble polymer may be removed during filtration.

  • Solvent Swap (Optional but Recommended): If the extraction solvent has a high boiling point, it's often best to carefully remove it under reduced pressure and redissolve the crude residue in a minimal amount of a less polar solvent, like DCM or toluene, for loading onto the silica column.

The rationale for this procedure is to halt the acid-driven decomposition and remove the highly polar, insoluble tars that would otherwise streak irreversibly on a silica gel column.

Question 2: I'm struggling to separate my product from the unreacted starting material using flash chromatography. What solvent system should I use?

Answer: The product, this compound, is more polar than the starting material (methyl thiophene-2-carboxylate) due to the chloromethyl group, but they can still be challenging to separate. A shallow gradient and a well-chosen solvent system are crucial.

Recommended Approach: TLC Optimization & Column Conditions

  • TLC First: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column. The goal is to achieve a retention factor (Rf) of ~0.25-0.35 for the product and maximal separation from other spots.

  • Solvent System Selection: Start with a low-polarity mobile phase and gradually increase polarity. Hexane/Ethyl Acetate is a standard choice. Begin with systems like 95:5 or 90:10 Hexane:EtOAc. Dichloromethane can also be used as a component to modulate selectivity.

Impurity Profile Recommended Starting Solvent System (Hexane:EtOAc) Rationale
Primarily non-polar impurities95:5 → 85:15 GradientStarts low to elute non-polar side products first, then a shallow gradient to separate the product from the starting material.
Significant starting material90:10 Isocratic or very shallow gradient to 88:12Focuses the separation power on the product/starting material pair. An isocratic elution can provide better resolution if the Rf values are close.
Polar baseline impurities present95:5 → 80:20 GradientA slightly steeper gradient can be used after the product has eluted to wash off more polar impurities from the column.

Detailed Protocol: Flash Column Chromatography

  • Column Packing: Pack a silica gel column (230-400 mesh) using the initial low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve your crude material in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this to the top of your packed column. This technique generally provides superior resolution compared to liquid loading.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the mobile phase as dictated by your TLC analysis.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat to prevent product decomposition.

Question 3: My purified product turns dark after a day, even in the fridge. How can I store it?

Answer: This is a classic sign of decomposition, which is often autocatalyzed by trace amounts of HCl.[4] For anything other than immediate use, the compound must be stabilized .

Stabilization and Storage Protocol:

  • Stabilizer: The recommended stabilizer is dicyclohexylamine .[1][3][4]

  • Procedure: Immediately after purification and solvent removal, add 1-2% by weight of dicyclohexylamine to the neat product.[1][3] Swirl gently to mix.

  • Storage Container: Store in a glass bottle with a loosely fitting stopper or a screw-cap vial with the cap not tightened completely.[3] This prevents pressure buildup from any potential HCl gas evolution.[3]

  • Conditions: Store in a refrigerator (-20°C to 4°C) in a dark location.[1] For added safety, place the bottle inside a secondary container like a beaker.[3]

The dicyclohexylamine acts as an acid scavenger, neutralizing any HCl that forms and thereby inhibiting the decomposition pathway.[1][4]

Section 3: Visual Workflow for Purification & Troubleshooting

The following diagram outlines the decision-making process for purifying a crude reaction mixture of this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Dilute, Neutralize with NaHCO3, Brine Wash) start->workup dry Dry (Na2SO4) & Concentrate workup->dry tlc Analyze by TLC dry->tlc column Perform Flash Column Chromatography tlc->column Spots are Resolved ts_streaking Troubleshoot: Heavy Streaking on TLC? tlc->ts_streaking Baseline Streaking ts_separation Troubleshoot: Poor Separation? tlc->ts_separation Poor Resolution check_fractions Analyze Fractions by TLC column->check_fractions check_fractions->column Impurities Persist combine Combine Pure Fractions & Concentrate check_fractions->combine Fractions are Pure stabilize Add 1-2% w/w Dicyclohexylamine combine->stabilize store Store Cold (-20°C to 4°C) in Vented Container stabilize->store end Pure, Stabilized Product store->end ts_streaking->workup Repeat Neutralizing Wash ts_separation->tlc Test New Solvent Systems (e.g., add DCM, Toluene)

Caption: Troubleshooting workflow for purification.

Section 4: Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

  • ¹H NMR (Proton NMR): This is the most effective tool. In CDCl₃, expect to see characteristic peaks for the methyl ester singlet (~3.9 ppm), the chloromethyl singlet (~4.7 ppm), and two doublets for the thiophene ring protons.

  • TLC: A single spot under UV visualization on a TLC plate run in an appropriate solvent system (e.g., 80:20 Hexane:EtOAc) is a good indicator of purity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to confirm the mass of the compound and assess for volatile impurities. However, given the thermal lability of the compound, care must be taken with the injection port temperature.

By following these guidelines, researchers can effectively troubleshoot the common challenges associated with the purification of this compound, ensuring a high-quality intermediate for their synthetic endeavors.

References

"Methyl 4-(chloromethyl)thiophene-2-carboxylate" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(chloromethyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and reactivity of this versatile synthetic intermediate. Our goal is to empower you with the knowledge to mitigate challenges and ensure the success of your experiments.

I. Understanding the Molecule: A Double-Edged Sword

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the highly reactive chloromethyl group, which allows for the facile introduction of the substituted thiophene moiety into a variety of molecular scaffolds via nucleophilic substitution.[1] However, this high reactivity is also the source of its inherent instability.

The presence of the electron-withdrawing methyl carboxylate group at the 2-position differentiates this molecule from the more commonly cited 2-(chloromethyl)thiophene. This substituent is expected to decrease the electron density of the thiophene ring, which may reduce its propensity for acid-catalyzed polymerization compared to its unsubstituted counterpart.[2][3] Nevertheless, the benzylic-like chloride remains highly labile, making the compound susceptible to degradation.

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound, providing explanations and actionable solutions.

Problem 1: Low or No Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Starting material is consumed, but the desired product is not formed in expected quantities.

  • TLC analysis shows a complex mixture of products or baseline streaking.

  • Reaction mixture turns dark or forms a tar-like substance.

Root Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Degraded Starting Material The compound can decompose upon storage, leading to a lower concentration of the active electrophile. Decomposition byproducts, such as HCl and oligomers, can interfere with the reaction.[4]1. Verify Purity: Before use, analyze the starting material by ¹H NMR to ensure the characteristic singlet of the chloromethyl protons (~4.8 ppm) is sharp and integrated correctly against the methyl ester and aromatic protons. Look for the absence of broad signals indicative of polymers.[5] 2. Use Fresh or Purified Material: Whenever possible, use a freshly opened bottle of the reagent. If degradation is suspected (e.g., discoloration), consider a rapid purification by passing a solution through a short plug of silica gel with a non-polar eluent, although this may not be suitable for highly degraded material.
Inappropriate Reaction Conditions The choice of base, solvent, and temperature is critical. A base that is too strong or a temperature that is too high can promote elimination or polymerization over the desired substitution.1. Optimize Base Selection: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) or an inorganic base of moderate strength (e.g., K₂CO₃) to neutralize the HCl formed during the reaction without competing with your nucleophile. 2. Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to facilitate Sₙ2 reactions.[6] 3. Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Avoid excessive heating unless necessary, as it can accelerate decomposition.
Nucleophile Reactivity Weak nucleophiles may not react efficiently, allowing for decomposition pathways to dominate.1. Activate the Nucleophile: If using a neutral nucleophile (e.g., an alcohol or thiol), deprotonate it first with a suitable base (e.g., NaH, NaOMe) to form the more reactive alkoxide or thiolate.[6]
Problem 2: Product Instability or Decomposition During Work-up and Purification

Symptoms:

  • The desired product is observed in the crude reaction mixture but is lost during extraction or chromatography.

  • The purified product discolors or degrades upon standing.

Root Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Acidic Conditions Traces of acid from the reaction or work-up (e.g., acidic washes) can catalyze the decomposition of the product, especially if it retains a reactive functional group.1. Neutral Work-up: Wash the organic layer with a saturated NaHCO₃ solution to remove any residual acid.[4] 2. Buffered Chromatography: If using silica gel chromatography, consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent to neutralize acidic sites on the silica.
Elevated Temperatures The product may be thermally labile, and prolonged exposure to heat during solvent evaporation or chromatography can lead to degradation.1. Low-Temperature Evaporation: Concentrate the solvent under reduced pressure using a rotary evaporator with a water bath at or below room temperature. 2. Efficient Chromatography: Use flash column chromatography to minimize the time the product spends on the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has turned yellow/brown. Can I still use it?

A slight yellowing may indicate minor decomposition. It is highly recommended to assess the purity via ¹H NMR before use.[5] If significant discoloration or the presence of solid precipitates is observed, the material has likely undergone substantial polymerization and is not recommended for use, as it can lead to poor yields and purification difficulties.

Q2: What is the primary decomposition pathway for this compound?

By analogy to other chloromethylthiophenes, the primary decomposition pathway is likely initiated by the elimination of HCl.[4] The resulting reactive intermediate can then polymerize, leading to the formation of poly(thienyl-methylene) type structures. The liberated HCl can catalyze further decomposition, creating an auto-catalytic cycle.

Q3: How should I store this compound to maximize its shelf life?

Proper storage is crucial for maintaining the integrity of this reagent. The following conditions are recommended:

  • Temperature: Store at 2-8°C in a refrigerator.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent moisture ingress which can facilitate HCl formation.

  • Container: Use a container with a vented cap or a loosely fitted stopper to prevent pressure buildup from any evolved HCl gas. Avoid tightly sealed containers for long-term storage.[4]

  • Stabilizer: For long-term storage, consider adding a non-nucleophilic acid scavenger, such as dicyclohexylamine (approximately 1-2% by weight), to neutralize any HCl that may form.[4]

Q4: What are the key signals to look for in the ¹H NMR and ¹³C NMR spectra to confirm the structure and purity?

For purity assessment, a combination of spectroscopic techniques is recommended.[7]

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the chloromethyl protons (~4.8 ppm).

    • Two singlets or doublets for the thiophene ring protons (in the range of 7.0-8.0 ppm).

  • ¹³C NMR (in CDCl₃):

    • A signal for the chloromethyl carbon (~40-45 ppm).

    • A signal for the methyl ester carbon (~52 ppm).

    • Signals for the thiophene ring carbons (~125-145 ppm).

    • A signal for the carbonyl carbon of the ester (~162 ppm).

The absence of broad, undefined peaks in the baseline is a good indicator of high purity.

Q5: Are there any incompatible materials I should be aware of when working with this compound?

Avoid strong oxidizing agents, strong acids, and strong bases, as they can cause vigorous and potentially hazardous reactions. Also, be cautious with nucleophilic reagents, as the chloromethyl group is highly reactive towards them.

IV. Visualizing the Process: Diagrams and Workflows

Decomposition Pathway and Prevention

Figure 1: Proposed Decomposition Pathway and Prevention cluster_Decomposition Decomposition Pathway cluster_Prevention Prevention Strategies A This compound B Elimination of HCl A->B - HCl B->A Catalyzes further decomposition C Reactive Intermediate B->C D Polymerization C->D E Degradation Products (Oligomers/Polymers) D->E F Low Temperature Storage (2-8°C) G Inert Atmosphere (N₂/Ar) H Acid Scavenger (e.g., Dicyclohexylamine) H->B Neutralizes HCl

Caption: Proposed acid-catalyzed decomposition and preventative measures.

General Workflow for Nucleophilic Substitution

Figure 2: Workflow for Nucleophilic Substitution Start Start: Prepare Reaction Setup Dry glassware under inert atmosphere (N₂/Ar) Start->Setup Reagents Dissolve nucleophile and base (if needed) in aprotic solvent Setup->Reagents Addition Cool to 0°C and add this compound solution Reagents->Addition Reaction Monitor reaction by TLC Addition->Reaction Workup Quench reaction and perform aqueous work-up (include NaHCO₃ wash) Reaction->Workup Purification Purify by flash chromatography or recrystallization Workup->Purification End End: Characterize Pure Product Purification->End

Caption: A generalized workflow for successful nucleophilic substitution.

V. References

  • BenchChem Technical Support Team. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Purity of 2-(Chloromethyl)-5-fluorothiophene. BenchChem. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Spectroscopic Comparison of 2-(Chloromethyl)thiophene and Its Derivatives: A Guide for Researchers. BenchChem. --INVALID-LINK--

  • Request PDF. (2019). Effect of electron‐withdrawing groups on photovoltaic performance of thiophene‐vinyl‐thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. ResearchGate. --INVALID-LINK--

  • Request PDF. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. ResearchGate. --INVALID-LINK--

  • Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors. (n.d.). New Journal of Chemistry. Royal Society of Chemistry. --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Thiophene, 2-chloromethyl. Organic Syntheses. --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Methyl 4,5-Bis(chloromethyl)thiophene-2-carboxylate. --INVALID-LINK--

  • Sarotti, A. M., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 93-107. --INVALID-LINK--

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. National Institutes of Health. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. BenchChem. --INVALID-LINK--

  • Supporting Information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Sarotti, A. M., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 93-107. --INVALID-LINK--

  • Nucleophilic Substitution: Practice Problems. (2015, October 27). YouTube. --INVALID-LINK--

  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008, December 1). DTIC. --INVALID-LINK--

  • PubChemLite. (n.d.). Methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate (C8H9ClO2S). --INVALID-LINK--

  • PubChemLite. (n.d.). Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (C7H6Cl2O2S). --INVALID-LINK--

  • ChemBK. (n.d.). This compound. --INVALID-LINK--

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • SciSpace. (2019, May 1). The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconduct. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Navigating the Bioactive Landscape of 2-(Chloromethyl)thiophene Derivatives: A Comparative Guide. BenchChem. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, October 26). 4: Nucleophilic Substitution Part II. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate. --INVALID-LINK--

  • Flower, F. I., Newcombe, P. J., & Norris, R. K. (1983). Substitution Reactions of Nitrothiophenes. 6. Disparate Mechanisms for Substitution Reactions at Neopentyl Carbons Bearing 4- and 5-Nitrothienyl Groups. The Journal of Organic Chemistry, 48(23), 4202–4205. --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving Methyl 4-(chloromethyl)thiophene-2-carboxylate . Our goal is to equip you with the insights necessary to navigate common experimental challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Introduction to a Challenging Reagent

This compound is a valuable intermediate in organic synthesis, but its reactivity profile presents unique challenges. Like many chloromethylated thiophenes, it is susceptible to instability, which can lead to difficulties in handling, storage, and reactions.[1][2] This guide is structured to address the most common issues encountered in the lab, from reaction setup to product purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in reactions with this compound can often be attributed to several factors, primarily related to the reagent's stability and reaction conditions.

  • Purity and Stability of the Starting Material: This is the most critical factor. Chloromethylated thiophenes are known to be unstable and can decompose over time, even during storage.[2][3] Decomposition not only reduces the concentration of the active reagent but also introduces impurities that can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, assess the purity of your this compound using techniques like NMR or GC-MS.[3]

      • Use Fresh or Purified Material: Whenever possible, use a freshly opened bottle of the reagent or purify it immediately before use.[3] Purification can be challenging due to thermal instability, so low-temperature vacuum distillation is recommended, though it must be performed with extreme caution.[2][4]

  • Suboptimal Reaction Temperature: Temperature control is crucial for reactions involving chloromethylated thiophenes.[1][5]

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Many reactions with similar compounds proceed best at low temperatures (e.g., 0°C to 10°C) to minimize side reactions and decomposition.[1]

      • Slow Reagent Addition: Add reagents slowly to maintain a consistent internal reaction temperature.[1][2]

  • Incorrect Stoichiometry: The molar ratio of your reactants is a key parameter.

    • Troubleshooting Steps:

      • Optimize Ratios: Systematically vary the stoichiometry to find the optimal ratio for your specific reaction. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess could lead to byproduct formation.[5]

Question 2: I am observing significant amounts of impurities in my crude product. What are these byproducts and how can I minimize their formation?

Answer: The formation of impurities is a common issue, often stemming from the high reactivity of the chloromethyl group and the thiophene ring.

  • Common Impurities:

    • Bis(thiophenyl)methane Derivatives: These can form when the chloromethyl group of one molecule reacts with the thiophene ring of another, especially under acidic conditions or at elevated temperatures.[4]

    • Polymeric Residues: Chloromethylated thiophenes have a tendency to polymerize, particularly if not handled and stored correctly.[2][3][4] This is often exacerbated by localized heating or the presence of acid.

    • Di-substituted Products: Depending on your specific reaction, you might see the formation of di-substituted byproducts if there are other reactive sites on your substrate.

  • Strategies for Minimizing Impurities:

    • Strict Temperature Control: As mentioned, maintaining a low and stable reaction temperature is your first line of defense against byproduct formation.[4]

    • Prompt Work-up: Once the reaction is complete, work it up promptly to isolate the product from conditions that might promote side reactions.[4]

    • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[6]

Question 3: I'm having difficulty with the purification of my final product. What are the best practices?

Answer: The purification of products derived from this compound can be challenging due to the potential for thermal decomposition of any unreacted starting material or related impurities.[4]

  • Purification Methods:

    • Column Chromatography: This is often the preferred method for purifying non-volatile products on a lab scale. Ensure your product is stable on silica gel.

    • Vacuum Distillation: For volatile products, vacuum distillation can be effective but must be approached with caution due to the thermal instability of many thiophene derivatives.[2][4] Always use a safety shield and monitor the temperature closely.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

  • Key Considerations:

    • Stabilizers: For storing purified chloromethylated thiophenes, the addition of a stabilizer like dicyclohexylamine has been recommended to prevent decomposition.[2][4]

    • Storage: Store purified products and the starting material in a refrigerator with a loose-fitting cap to prevent pressure buildup from potential HCl liberation upon decomposition.[2][4]

Experimental Protocol: A General Guideline for Nucleophilic Substitution

The following is a generalized, step-by-step protocol for a nucleophilic substitution reaction using this compound. This should be adapted based on the specific nucleophile and reaction being performed.

Materials:

  • This compound (ensure purity is checked)

  • Nucleophile

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (dried in an oven)

Procedure:

  • Reaction Setup:

    • Assemble the reaction glassware under a flow of inert gas. Ensure all glassware is thoroughly dried to prevent side reactions with water.[6]

    • To the reaction flask, add the nucleophile and the anhydrous solvent.

    • If a base is required, add it to the mixture.

  • Cooling:

    • Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Reagent Addition:

    • Dissolve the this compound in a small amount of anhydrous solvent.

    • Add the solution of the chloromethylthiophene dropwise to the cooled reaction mixture over a period of time to maintain a stable internal temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product using the most suitable method (column chromatography, recrystallization, or cautious vacuum distillation).

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical processes and potential pitfalls, the following diagrams illustrate key concepts.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Purity_Check Check Starting Material Purity (NMR/GC-MS) Dry_Glassware Dry Glassware Under Inert Atmosphere Setup Combine Nucleophile, Solvent, and Base Dry_Glassware->Setup Cool Cool to 0°C Setup->Cool Addition Slow Dropwise Addition of Chloromethylthiophene Cool->Addition Monitor Monitor by TLC/LC-MS Addition->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (Chromatography/Distillation) Extract->Purify

Caption: General experimental workflow for reactions involving this compound.

Side_Reactions Starting_Material This compound Desired_Product Desired Product Starting_Material->Desired_Product + Nucleophile Side_Product_1 Bis(thiophenyl)methane (Self-Condensation) Starting_Material->Side_Product_1 High Temp or Acid Side_Product_2 Polymeric Residue Starting_Material->Side_Product_2 Heat or Improper Storage Decomposition Decomposition Products (e.g., HCl) Starting_Material->Decomposition Instability Nucleophile Nucleophile (Desired Reaction)

Caption: Common reaction pathways and side products for this compound.

Quantitative Data Summary

ParameterRecommended RangeRationalePotential Issue if Deviated
Reaction Temperature 0°C to 10°CMinimizes decomposition and side reactions[1]Increased byproduct formation, polymerization[4]
Purity of Starting Material >95%Ensures accurate stoichiometry and avoids side reactionsLow yield, introduction of impurities[3][6]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of sensitive reagentsFormation of undesired oxidized byproducts
Solvent AnhydrousPrevents hydrolysis of the chloromethyl groupFormation of hydroxymethyl byproduct

References

Technical Support Center: Reactions of Methyl 4-(chloromethyl)thiophene-2-carboxylate with Sterically Hindered Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for navigating the challenges of reacting Methyl 4-(chloromethyl)thiophene-2-carboxylate with sterically hindered nucleophiles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. The inherent reactivity of the chloromethyl group makes it a valuable synthon for introducing diverse functionalities.[1] However, when paired with bulky or sterically demanding nucleophiles, this reactivity can be significantly hampered, leading to low yields, side reactions, or complete reaction failure.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these synthetic transformations. Our goal is to equip you with the knowledge to diagnose problems, optimize reaction conditions, and successfully achieve your desired chemical transformations.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Low or No Conversion to the Desired Product

Question: I am attempting to react this compound with a bulky secondary amine, but I am observing very low conversion to the expected product, even after prolonged reaction times and heating. What are the likely causes and how can I improve the yield?

Answer:

This is a classic issue of steric hindrance impeding a bimolecular nucleophilic substitution (SN2) reaction. The bulky nature of your secondary amine nucleophile physically blocks its approach to the electrophilic carbon of the chloromethyl group.[2][3][4] The transition state of an SN2 reaction is highly crowded, and significant steric clash between the nucleophile and the substrate will dramatically increase the activation energy, thus slowing down the reaction rate.[4][5]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Steric Hindrance The nucleophile and/or the electrophile are too bulky for an efficient SN2 reaction.1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for decomposition. 2. Use a Less Hindered Base/Nucleophile (if applicable): If your nucleophile is generated in situ, consider a less bulky base. 3. Switch to a More Reactive Electrophile: If possible, convert the chloromethyl group to a better leaving group, such as an iodomethyl or bromomethyl group. 4. Consider Alternative Mechanisms: For very hindered systems, an SN1-type pathway might be favored, though this can lead to side products.
Inappropriate Solvent Polar protic solvents (e.g., ethanol, methanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[4][6]Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[4]
Poor Leaving Group Ability While chloride is a decent leaving group, it is not as effective as bromide or iodide.In Situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture. This will generate the more reactive iodomethyl intermediate in situ, which will then react faster with your hindered nucleophile.

Experimental Workflow: Optimizing for a Hindered Amine

G cluster_start Initial Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Reactants: - this compound - Sterically Hindered Amine - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) low_conversion Low Conversion Observed start->low_conversion Initial Reaction increase_temp Increase Temperature (e.g., 60-80 °C) low_conversion->increase_temp Option 1 change_solvent Switch to DMF or DMSO low_conversion->change_solvent Option 2 add_catalyst Add Catalytic NaI (Finkelstein Condition) low_conversion->add_catalyst Option 3 success Successful SN2 Product Formation increase_temp->success change_solvent->success add_catalyst->success

Caption: Troubleshooting workflow for low conversion.

Formation of Unidentified Side Products

Question: My reaction is producing significant amounts of side products that I cannot identify. What are the likely side reactions and how can I suppress them?

Answer:

With a reactive species like this compound, several side reactions are possible, especially under harsh conditions or with strongly basic nucleophiles.

Common Side Reactions and Mitigation Strategies:

  • Elimination (E2) Reactions: If your nucleophile is also a strong, sterically hindered base (e.g., tert-butoxide), it may deprotonate the chloromethyl group, leading to the formation of a thiophene-fused cyclopropane or other rearranged products.

    • Mitigation: Use a less basic nucleophile if possible. If a strong base is required, use a non-nucleophilic base (e.g., DBU, Proton-Sponge) in conjunction with your nucleophile. Running the reaction at lower temperatures can also favor substitution over elimination.

  • Reaction with the Thiophene Ring: Thiophene rings can undergo electrophilic substitution.[7] While the ester group is deactivating, under certain conditions, side reactions involving the ring itself are possible, though less common in this specific context. More likely is nucleophilic attack on the ester carbonyl.

    • Mitigation: Ensure your nucleophile is not excessively reactive towards esters. If aminolysis of the ester is a problem, consider protecting it or running the reaction at a lower temperature.

  • Dimerization/Polymerization: The product of the initial substitution may still be reactive, or the starting material could self-react under certain conditions, leading to oligomeric or polymeric materials.

    • Mitigation: Use a slight excess of the nucleophile to ensure all the electrophile is consumed. Maintain dilute reaction conditions to disfavor intermolecular side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is an SN1 mechanism possible with this compound?

A1: An SN1 mechanism is generally less likely but not impossible. The substrate is a primary-like halide, which typically disfavors SN1 due to the instability of the resulting primary carbocation. However, the adjacent thiophene ring can provide some resonance stabilization to a carbocation at the benzylic-like position. In highly polar, protic solvents and with very poor, non-basic nucleophiles, an SN1 pathway might compete with SN2.[8] However, this often leads to a mixture of products and is generally not a synthetically desirable route for this substrate. For productive and clean reactions, conditions favoring an SN2 pathway are strongly recommended.

Q2: How does the choice of base affect the reaction with a hindered amine or alcohol?

A2: The choice of base is critical. For nucleophiles like hindered amines or alcohols that require deprotonation to become reactive, the base's properties are paramount.

  • Strength: The base must be strong enough to deprotonate the nucleophile (pKa of base's conjugate acid should be higher than the pKa of the nucleophile).

  • Steric Bulk: A bulky, non-nucleophilic base (e.g., potassium tert-butoxide, LDA) is often preferred when the nucleophile itself is hindered. This prevents the base from competing with the intended nucleophile in attacking the electrophile.

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

Q3: Can I use phase-transfer catalysis for reactions with hindered nucleophiles?

A3: Yes, phase-transfer catalysis (PTC) can be an excellent strategy, particularly when dealing with nucleophiles that have poor solubility in common organic solvents (e.g., salts like cyanides or azides). A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the nucleophile from an aqueous or solid phase into the organic phase where the electrophile is dissolved. This can significantly accelerate the reaction rate and often allows for milder reaction conditions.

Reaction Logic: Phase-Transfer Catalysis

G cluster_phases Two-Phase System Aqueous Phase Aqueous Phase Nucleophile Anion (Nu⁻) PTC Phase-Transfer Catalyst (Q⁺X⁻) Q⁺Nu⁻ Aqueous Phase:head->PTC:head Anion Exchange Organic Phase Organic Phase Electrophile (R-Cl) This compound PTC:head->Organic Phase:head Transport to Organic Phase

Caption: Logic of Phase-Transfer Catalysis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Hindered Secondary Amine

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Sterically hindered secondary amine (e.g., diisopropylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution).

  • Add the sterically hindered secondary amine (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis of Methyl 4-(chloromethyl)thiophene-2-carboxylate : the removal of unreacted starting materials. Ensuring the purity of this key intermediate is critical for the success of subsequent reactions in drug development and materials science. This document is designed for researchers and professionals seeking to optimize their purification protocols and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material I need to remove from my crude this compound?

Based on standard synthetic routes, the target compound is typically prepared via the chloromethylation of Methyl thiophene-2-carboxylate.[1][2][3] Therefore, the most prevalent unreacted starting material you will likely encounter is Methyl thiophene-2-carboxylate . Due to its liquid state at room temperature, its presence can significantly impact the purity and physical properties of your solid final product.[4][5]

Q2: How can I quickly assess the purity of my crude product and identify the presence of starting material?

Thin-Layer Chromatography (TLC) is the most efficient preliminary technique. By spotting your crude reaction mixture, a pure sample of your product (if available), and the starting material (Methyl thiophene-2-carboxylate) on the same TLC plate, you can visualize the separation. The starting material is less polar than the chloromethylated product and will exhibit a higher Rf value (it will travel further up the plate) in a normal-phase system (e.g., silica gel with a hexane/ethyl acetate eluent).

Q3: My product appears oily and won't solidify, even after removing the solvent. What's the likely cause?

This is a classic sign of significant contamination with the liquid starting material, Methyl thiophene-2-carboxylate.[4][5] The presence of this liquid impurity can act as a solvent, preventing your solid product from crystallizing. An efficient purification step is necessary to remove it.

Q4: I'm observing product degradation during purification on a silica gel column. What precautions should I take?

Chloromethylated thiophenes can be sensitive and prone to decomposition, especially in the presence of acidic stationary phases like silica gel.[2][6] To mitigate degradation, you can:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine to neutralize acidic sites.

  • Minimize Contact Time: Run the column efficiently and quickly without compromising separation.

  • Use an Alternative Stationary Phase: For highly sensitive compounds, consider using neutral alumina as a less acidic alternative to silica gel.[6]

Troubleshooting Guide: Purification Protocols

The choice between recrystallization and column chromatography depends on the level of impurity and the scale of your reaction.

Comparative Properties of Product and Starting Material

The significant difference in their physical states at room temperature is the primary basis for their separation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State at RTBoiling/Melting Point
This compound 34767-85-6C₇H₇ClO₂S190.65SolidNot specified, but expected to be a solid
Methyl thiophene-2-carboxylate 5380-42-7C₆H₆O₂S142.18Liquid94-96 °C (14 mmHg)[5]
Method 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds when the impurities are liquids or present in small amounts.[7] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[7]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but dissolves completely upon heating. Common solvent systems for thiophene derivatives include hexane/ethyl acetate, ethanol, or isopropanol.[8] Perform small-scale solubility tests in test tubes to find the optimal solvent or solvent pair.

  • Dissolution: Place the crude, oily solid into an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If using a solvent pair (like hexane/ethyl acetate), dissolve the compound in the more polar solvent (ethyl acetate) and then slowly add the less polar solvent (hexane) until the solution becomes slightly cloudy.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity via TLC and melting point analysis.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[9] It is particularly useful for separating mixtures with components of varying polarities, such as your solid product and liquid starting material.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 9:1 Hex/EtOAc) Solvent 2. Select Eluent (Rf of product ~0.3) TLC->Solvent Pack 3. Pack Column (Slurry with eluent) Solvent->Pack Load 4. Load Sample (Minimal solvent) Pack->Load Elute 5. Elute Column (Apply pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Decision flowchart for selecting a purification method.

By following these guidelines and understanding the chemical principles behind each technique, researchers can effectively remove unreacted starting materials and obtain high-purity this compound for their downstream applications.

References

Technical Support Center: Synthesis of Methyl 4-(chloromethyl)thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(chloromethyl)thiophene-2-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this versatile synthetic intermediate. The chloromethylation of thiophene rings, while a powerful tool, is often accompanied by the formation of challenging byproducts. This guide provides in-depth, experience-based answers to common problems, helping you optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter during the synthesis. Each answer explains the underlying chemistry of the problem and provides actionable steps for resolution.

Q1: My reaction mixture is turning into a dark, insoluble tar. What is happening and how can I prevent it?

A1: This is a classic sign of polymerization. The product, this compound, is highly reactive. The chloromethyl group is a potent electrophile, and the thiophene ring is an electron-rich nucleophile. Under reaction conditions, the newly formed product can undergo intermolecular Friedel-Crafts alkylation, where the chloromethyl group of one molecule attacks the C5 position of another, leading to insoluble poly(thienylene methylene) structures.[1][2]

Root Causes & Solutions:

  • Excessive Temperature: The rate of this side reaction is highly temperature-dependent. Chloromethylation of activated rings like thiophene should be conducted at low temperatures.

    • Recommendation: Maintain a strict reaction temperature between 0°C and 5°C. Use an ice-salt or dry ice/acetone bath for precise control.[3]

  • High Reactant Concentration: Higher concentrations increase the probability of intermolecular reactions.

    • Recommendation: Perform the reaction under more dilute conditions. Slowly add the chloromethylating agent to the solution of the thiophene starting material to keep the instantaneous concentration of the reactive product low.

  • Strong Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are known to aggressively promote diarylmethane formation and polymerization.[4]

    • Recommendation: Use a milder catalyst, such as zinc chloride (ZnCl₂), or in some cases, for highly activated substrates, no catalyst may be necessary beyond a protic acid like HCl.[4]

Q2: My NMR analysis shows an unexpected singlet around δ 4.8 ppm and mass spectrometry indicates a dimer. What is this byproduct?

A2: You are likely observing the formation of a bis(thienyl)methane ether. This occurs when the chloromethylated intermediate reacts with water present in the reaction medium or during aqueous workup. The initial product can hydrolyze to the corresponding hydroxymethyl derivative, which then rapidly reacts with another molecule of the chloromethyl product to form a stable ether linkage.

Mechanism of Formation:

  • Hydrolysis: R-CH₂Cl + H₂O → R-CH₂OH + HCl

  • Etherification: R-CH₂OH + R-CH₂Cl → R-CH₂-O-CH₂-R + HCl

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use of anhydrous paraformaldehyde instead of aqueous formalin can significantly reduce water content.[3]

  • Controlled Workup: When quenching the reaction, use a cold, non-aqueous or biphasic quench where possible. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent.

  • Reagent Choice: Using chloromethylating agents generated in situ from reagents like dimethoxymethane and acetyl chloride can sometimes provide a drier reaction environment than the traditional formaldehyde/HCl systems.[5][6]

Q3: GC-MS analysis shows a significant peak corresponding to a dichlorinated product. How can I improve selectivity?

A3: The formation of dichlorinated species, such as Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate, arises from over-reaction. The first chloromethyl group is electron-donating, which can activate the thiophene ring towards a second electrophilic substitution, typically at the adjacent C5 position.

Factors Influencing Dichlorination:

  • Stoichiometry: Using a large excess of the chloromethylating agent will drive the reaction towards multiple substitutions.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will increase the formation of the dichlorinated byproduct.

Recommendations for Improved Monosubstitution:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.3 equivalents) of the chloromethylating agent (paraformaldehyde).

  • Monitor Reaction Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or a rapid GC-MS quench sample. Stop the reaction as soon as the starting material is consumed.

  • Temperature Control: As with polymerization, lower temperatures (0-5 °C) disfavor the second, more energy-intensive substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best chloromethylating agent for this synthesis?

A1: The most common and cost-effective method is the in situ generation of the electrophile from paraformaldehyde and hydrogen chloride .[3][4] This system is effective but requires careful control of temperature and HCl gas addition. An alternative is using pre-formed chloromethyl ethers like bis(chloromethyl) ether (BCME) or chloromethyl methyl ether (CMME).

CAUTION: Bis(chloromethyl) ether (BCME) is a potent carcinogen and its formation as a byproduct in traditional formaldehyde/HCl systems is a significant safety concern.[4][7] Modern procedures often favor generating reagents like CMME in situ from safer precursors to minimize exposure.[5][6]

Reagent SystemProsCons
Paraformaldehyde / HCl Inexpensive, readily available.Can form carcinogenic BCME, reaction can be exothermic.[3][4]
Chloromethyl Methyl Ether (CMME) Cleaner reaction, often higher yields.Potent carcinogen, requires careful handling.[5]
Dimethoxymethane / Acyl Halide Generates CMME in situ, avoiding handling of pure CMME.[6]More expensive, ester byproduct must be removed.
Q2: What is the underlying mechanism for the primary chloromethylation reaction?

A2: The reaction is a classic electrophilic aromatic substitution . The process begins with the protonation of formaldehyde (or paraformaldehyde) by a strong acid (HCl), which, in the presence of a chloride ion, generates a highly reactive electrophile, the chloromethyl cation (+CH₂Cl) or a related polarized complex. The electron-rich thiophene ring then attacks this electrophile, forming a resonance-stabilized intermediate (a sigma complex). Finally, a proton is lost to restore aromaticity, yielding the chloromethylated product.

Below is a diagram illustrating the desired reaction pathway and the major competing side reactions.

// Nodes SM [label="Methyl thiophene-\n2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Paraformaldehyde + HCl", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Electrophile [label="Electrophile\n('CH₂Cl' source)", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="Desired Product:\nMethyl 4-(chloromethyl)thiophene-\n2-carboxylate", fillcolor="#E6F4EA", fontcolor="#202124"]; Dimer [label="Byproduct:\nBis(thienyl)methane Ether", fillcolor="#FCE8E6", fontcolor="#202124"]; Polymer [label="Byproduct:\nPolymerization", fillcolor="#FCE8E6", fontcolor="#202124"]; Dichlor [label="Byproduct:\nDi-chlorinated Product", fillcolor="#FCE8E6", fontcolor="#202124"]; H2O [label="Water\n(impurity/workup)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reagents -> Electrophile; SM -> Product [label="Electrophilic\nAttack", color="#34A853"]; Product -> Dimer [label="Hydrolysis then\nReaction with Product", color="#EA4335"]; Product -> Polymer [label="Intermolecular\nAlkylation", color="#EA4335"]; Product -> Dichlor [label="Further\nChloromethylation", color="#EA4335"]; Electrophile -> Product [color="#34A853"]; H2O -> Dimer [style=dashed]; } .enddot Caption: Reaction pathways in thiophene chloromethylation.

Q3: What are the best practices for purifying the final product?

A3: The crude product is often an oil containing the desired product, unreacted starting material, and the byproducts discussed. The high reactivity and thermal instability of the product make purification challenging.[3]

  • Distillation: Vacuum distillation can be effective but carries risks. The product can decompose or polymerize at elevated temperatures.[3][5] If attempted, it must be done rapidly at the lowest possible pressure and temperature. It is often recommended to add a stabilizer, like dicyclohexylamine, to the crude product before distillation.[3]

  • Column Chromatography: This is generally the most reliable method for achieving high purity.

    • Stationary Phase: Silica gel.

    • Eluent System: A non-polar/polar gradient system, typically starting with hexanes and gradually increasing the proportion of ethyl acetate or dichloromethane.

    • Procedure: It is crucial to perform chromatography quickly and avoid letting the column run dry or heat up, as the product can degrade on silica over time.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Warning: This reaction should be performed in a well-ventilated fume hood. Chloromethylating agents are suspected carcinogens. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet adapter. Place the flask in an ice-salt bath.

  • Charge Reagents: To the flask, add Methyl thiophene-2-carboxylate (1 equiv.) and a suitable solvent such as a dialkyl-ketone or dichloromethane (approx. 2-3 volumes relative to the thiophene).[8]

  • Acidification: Begin stirring and cool the mixture to 0°C. Slowly bubble dry hydrogen chloride gas into the solution until it is saturated.

  • Addition of Formaldehyde: In a separate flask, prepare a solution of paraformaldehyde (1.1 equiv.) in concentrated HCl. Cool this solution.

  • Reaction: Add the paraformaldehyde/HCl solution dropwise to the main reaction flask over 2-4 hours, ensuring the internal temperature does not rise above 5°C.[3][8]

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into ice-cold water and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with cold saturated sodium bicarbonate solution, then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30°C). The resulting crude oil should be used immediately or purified.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for identifying and solving issues during the synthesis.

// Nodes Start [label="Reaction Complete.\nAnalyze Crude Product\n(¹H NMR, GC-MS)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; HighPolymer [label="Problem:\nHigh MW smear (GPC)\nor insoluble tar", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; Dimer [label="Problem:\nUnexpected dimer peak\n(MS, NMR)", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; Dichlor [label="Problem:\nSignificant dichlorinated\nproduct (MS)", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; Good [label="Result:\nClean Product", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];

Sol_Polymer [label="Solution:\n1. Lower Temperature (0-5°C)\n2. Increase Dilution\n3. Use Milder Catalyst", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Dimer [label="Solution:\n1. Use Anhydrous Reagents\n2. Control Aqueous Workup\n(low temp, rapid)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Dichlor [label="Solution:\n1. Reduce Eq. of Reagent\n2. Monitor reaction closely\n3. Stop when SM is consumed", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Proceed [label="Proceed to Purification", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> HighPolymer [label="Polymerization\nObserved?"]; Start -> Dimer [label=" Dimer \nObserved?"]; Start -> Dichlor [label=" Dichlorination \nObserved?"]; Start -> Good [label=" None of the\nabove?"];

HighPolymer -> Sol_Polymer [color="#4285F4"]; Dimer -> Sol_Dimer [color="#4285F4"]; Dichlor -> Sol_Dichlor [color="#4285F4"]; Good -> Proceed [color="#34A853"]; } .enddot Caption: A logical troubleshooting workflow for synthesis analysis.

References

Validation & Comparative

A Comparative Guide to Chloromethylating Agents for Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chloromethyl group onto a thiophene ring is a pivotal transformation in synthetic organic chemistry. Chloromethylated thiophenes are versatile intermediates, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials.[1] The thiophene moiety itself is a recognized pharmacophore, imparting diverse biological activities to molecules.[1][2] This guide offers a comparative analysis of common chloromethylating agents for thiophenes, providing insights into their reactivity, selectivity, and safety, supported by experimental data and protocols.

The Importance of Chloromethylated Thiophenes

The reactivity of 2-(chloromethyl)thiophene is centered around its chloromethyl group. The carbon atom attached to the electron-withdrawing chlorine is electrophilic and readily undergoes nucleophilic substitution (SN2) reactions.[1] This reactivity allows for the facile introduction of the 2-thienylmethyl group into various molecular scaffolds, a common strategy in the synthesis of biologically active compounds.[1][3]

Comparing the Workhorses: A Look at Common Chloromethylating Agents

The choice of chloromethylating agent is critical and significantly impacts reaction outcomes, including yield, purity, and the formation of byproducts. The most prevalent methods for the chloromethylation of thiophene are the Blanc chloromethylation and the use of chloromethyl ethers.

The Blanc Chloromethylation: Formaldehyde and Hydrogen Chloride

The Blanc reaction, a classic method for introducing a chloromethyl group onto an aromatic ring, utilizes formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride.[4][5] This method is widely employed for thiophene chloromethylation.[1]

Reaction Mechanism: Under acidic conditions, formaldehyde is protonated, enhancing the electrophilicity of the carbonyl carbon. The electron-rich thiophene ring then attacks the protonated formaldehyde in an electrophilic aromatic substitution. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl product by hydrogen chloride.[4]

Key Performance Aspects:

  • Reactivity: The reaction is highly effective for electron-rich aromatic systems like thiophene.[6]

  • Selectivity: A common challenge is the formation of byproducts, primarily 2,5-bis(chloromethyl)thiophene and bis(2-thienyl)methane, due to the high reactivity of the thiophene ring.[7][8]

  • Safety: While avoiding the use of highly carcinogenic chloromethyl ethers, this method still requires careful handling of corrosive hydrogen chloride gas and formaldehyde. A significant drawback is the potential for the in situ formation of small amounts of the highly carcinogenic bis(chloromethyl) ether.[4][9]

Optimizing the Blanc Chloromethylation:

Careful control of reaction parameters is crucial for maximizing the yield of the desired mono-chloromethylated product.

  • Temperature: The reaction is highly temperature-sensitive. Maintaining a low temperature, typically between 0°C and 10°C, is critical to minimize side reactions and prevent product decomposition.[7][10]

  • Stoichiometry: Precise control over the molar ratios of reactants is essential. A slight excess of thiophene can help minimize over-reaction and the formation of di-substituted byproducts. A commonly used molar ratio is thiophene:aqueous hydrochloric acid:hydrogen chloride gas:paraformaldehyde = 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0.[7][10]

  • Solvent: The use of a co-solvent, such as a ketone (e.g., acetone, methyl-isobutyl-ketone), has been shown to improve product purity and yield.[7][10][11] The ketone solvent can help to homogenize the reaction mixture and may also play a role in stabilizing reactive intermediates.[12]

Chloromethyl Ethers: Potent but Hazardous Alternatives

Chloromethyl alkyl ethers, such as chloromethyl methyl ether (CMME), are highly reactive chloromethylating agents.[4][13]

Reaction Mechanism: The reaction with chloromethyl ethers is also an electrophilic aromatic substitution. The ether can act as a source of a highly reactive electrophile, potentially the chloromethyl cation or a related species.[6][14]

Key Performance Aspects:

  • Reactivity: Chloromethyl ethers are generally more reactive than the formaldehyde/HCl system, which can be advantageous for less reactive substrates.[13]

  • Selectivity: Similar to the Blanc reaction, controlling selectivity to avoid di-substitution can be challenging.

  • Safety: This is the most significant drawback. Both bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (which contains BCME as an impurity) are potent human carcinogens.[9][15][16][17] Their use is strictly regulated and requires specialized handling procedures and engineering controls.[16]

Alternative "Non-Chloromethylation" Route: Thionyl Chloride

An alternative approach to producing 2-(chloromethyl)thiophene involves the chlorination of 2-thiophenemethanol using a chlorinating agent like thionyl chloride.[1][18]

Reaction Mechanism: This is a nucleophilic substitution reaction where the hydroxyl group of 2-thiophenemethanol is converted into a good leaving group by thionyl chloride, which is then displaced by a chloride ion.

Key Performance Aspects:

  • Selectivity: This method offers excellent control over the position of the chloromethyl group, as it starts with the pre-functionalized alcohol.

  • Safety: Thionyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling. However, it avoids the use of formaldehyde and the highly carcinogenic chloromethyl ethers.

  • Yield: This two-step process (synthesis of 2-thiophenemethanol followed by chlorination) can provide good overall yields.[18]

Quantitative Comparison of Chloromethylating Agents

Chloromethylating AgentTypical SubstrateProductYield (%)Key AdvantagesKey Disadvantages
Formaldehyde/HCl Thiophene2-(Chloromethyl)thiophene40-81%[3][7]Cost-effective, avoids direct use of highly carcinogenic ethers.Formation of byproducts, potential for in situ BCME formation.[4][7][8]
Chloromethyl Methyl Ether 2,4,5-Trimethylthiophene2,4,5-Trimethyl-3-chloromethyl-thiopheneNot specified, but used for specific substrates.[19]High reactivity.[13]Highly carcinogenic, requires stringent safety protocols.[9][15]
Thionyl Chloride 2-Thiophenemethanol2-(Chloromethyl)thiophene~60%[18]High regioselectivity, avoids carcinogenic reagents.Two-step process, requires synthesis of the starting alcohol.

Experimental Protocols

Protocol 1: Chloromethylation of Thiophene using Formaldehyde and HCl (Blanc Reaction)

This protocol is adapted from established procedures and emphasizes safety and optimization.[7][8]

Materials:

  • Thiophene

  • Concentrated Hydrochloric Acid

  • Paraformaldehyde

  • Hydrogen Chloride Gas

  • Methyl-isobutyl-ketone (or other suitable ketone solvent)

  • Ice-salt or dry ice bath

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and gas inlet tube.

Procedure:

  • In the reaction vessel, combine thiophene and methyl-isobutyl-ketone.

  • Cool the mixture to between 0°C and 5°C using an ice-salt or dry ice bath.

  • While stirring vigorously, introduce a steady stream of dry hydrogen chloride gas into the mixture.

  • Slowly add a pre-cooled mixture of concentrated hydrochloric acid and paraformaldehyde, ensuring the reaction temperature is maintained between 0°C and 10°C throughout the addition.[7]

  • Continue stirring at 0°C to 10°C and monitor the reaction progress by a suitable method (e.g., GC or TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).

  • The crude product can be purified by vacuum distillation. Note that 2-(chloromethyl)thiophene is thermally labile, so rapid distillation under reduced pressure is recommended.[7]

Protocol 2: Chlorination of 2-Thiophenemethanol using Thionyl Chloride

This protocol provides a selective route to 2-(chloromethyl)thiophene.[18]

Materials:

  • 2-Thiophenemethanol

  • Thionyl Chloride

  • Pyridine

  • Anhydrous Dichloromethane

  • Reaction vessel equipped with a magnetic stirrer and dropping funnel.

Procedure:

  • Dissolve 2-thiophenemethanol and pyridine in anhydrous dichloromethane in the reaction vessel and cool the solution to 0°C.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and continue stirring overnight.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Visualizing the Processes

Workflow for Blanc Chloromethylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Thiophene and Ketone Solvent prep2 Cool to 0-5°C prep1->prep2 react1 Introduce HCl Gas prep2->react1 react2 Slowly Add Paraformaldehyde/HCl Mixture react1->react2 react3 Maintain 0-10°C and Stir react2->react3 workup1 Quench with Ice Water react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash and Dry workup2->workup3 purify1 Vacuum Distillation workup3->purify1

Caption: Experimental workflow for the Blanc chloromethylation of thiophene.

Reaction Mechanism of Blanc Chloromethylation

G Thiophene Thiophene Intermediate1 [Thiophene-CH2OH]+ Thiophene->Intermediate1 Electrophilic Attack Formaldehyde HCHO + H+ Formaldehyde->Intermediate1 Intermediate2 Thiophene-CH2OH Intermediate1->Intermediate2 Deprotonation Product 2-(Chloromethyl)thiophene Intermediate2->Product Substitution Chloride Cl- Chloride->Product

Caption: Simplified mechanism of the Blanc chloromethylation of thiophene.

Safety Considerations: A Critical Aspect

The chloromethylation of thiophenes involves hazardous materials, and stringent safety protocols must be followed.

  • Hydrogen Chloride: A corrosive gas that can cause severe respiratory and skin burns.[20] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Formaldehyde: A known carcinogen and sensitizer.[20]

  • Chloromethyl Ethers (CMME and BCME): These are potent human carcinogens, and their use should be avoided if possible.[9][15] If their use is unavoidable, it must be done in a designated area with specialized ventilation and containment measures.

  • Product Instability: 2-(Chloromethyl)thiophene is a lachrymator (tear-inducing) and can be unstable, with a tendency to decompose or polymerize, sometimes violently.[7][10][12] It should be stored at low temperatures and may require the addition of a stabilizer.[1]

Conclusion

The chloromethylation of thiophenes is a fundamental transformation for the synthesis of valuable chemical intermediates. The choice of chloromethylating agent requires a careful balance of reactivity, selectivity, and, most importantly, safety. The Blanc reaction, using formaldehyde and hydrogen chloride, remains a widely used method, and its efficiency can be significantly improved by optimizing reaction conditions. For applications demanding high regioselectivity and aiming to avoid highly carcinogenic reagents, the chlorination of 2-thiophenemethanol presents a viable alternative. Researchers must always prioritize safety and consult relevant safety data sheets and institutional guidelines before undertaking any of these procedures.

References

"Methyl 4-(chloromethyl)thiophene-2-carboxylate" alternative reagents for thiophene functionalization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, thiophene derivatives are indispensable scaffolds. The compound Methyl 4-(chloromethyl)thiophene-2-carboxylate serves as a crucial building block, providing a reactive handle for the elaboration of more complex molecular architectures. However, its traditional synthesis via direct chloromethylation presents significant safety and handling challenges that necessitate the adoption of safer, more controlled synthetic strategies in the modern laboratory.

This guide provides an in-depth comparison of the conventional Blanc chloromethylation with a robust, multi-step alternative. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer quantitative data to empower researchers, scientists, and drug development professionals to make informed decisions that prioritize both safety and synthetic efficiency.

The Double-Edged Sword: Conventional Chloromethylation

The direct introduction of a chloromethyl group onto an aromatic or heteroaromatic ring, known as the Blanc chloromethylation, is a classic electrophilic aromatic substitution.[1] For a substrate like methyl thiophene-2-carboxylate, the reaction typically employs a combination of formaldehyde and hydrogen chloride.[2][3][4] An even more reactive, albeit hazardous, agent is chloromethyl methyl ether (CMME).[1]

While synthetically direct, this approach is fraught with peril. CMME is classified by the EPA as a Group A, known human carcinogen , with chronic inhalation exposure linked to increased incidences of respiratory cancer.[5][6] The reagent is highly volatile, corrosive, and can cause severe irritation to the skin, eyes, and respiratory tract upon acute exposure.[7][8] Furthermore, the reaction conditions can lead to the formation of undesired side products, such as the highly carcinogenic bis(chloromethyl) ether (BCME), and diarylmethane byproducts, complicating purification.[9][10]

Given these severe hazards, the use of CMME and related reagents is highly regulated and undesirable in both academic and industrial settings, creating a strong impetus for the development and adoption of alternative methodologies.

A Safer Harbor: The Formylation-Reduction-Chlorination Pathway

A demonstrably safer and highly effective alternative to direct chloromethylation is a three-step sequence involving formylation, reduction, and subsequent chlorination. This pathway circumvents the use of dangerously carcinogenic reagents and offers greater control over regioselectivity and product purity.

Workflow Comparison: Direct vs. Staged Functionalization

The following diagram illustrates the conceptual difference between the high-hazard direct pathway and the safer, staged alternative.

WorkflowComparison cluster_direct Conventional Pathway cluster_alternative Alternative Pathway Start Methyl thiophene-2-carboxylate Direct Direct Chloromethylation Start->Direct High Hazard Formylation Step 1: Formylation Start->Formylation Safer Route FinalProduct Methyl 4-(chloromethyl)thiophene- 2-carboxylate Direct->FinalProduct Reagent1 Reagents: - Formaldehyde/HCl - Chloromethyl methyl ether (CMME) Direct->Reagent1 Reduction Step 2: Reduction Formylation->Reduction Reagent2 Reagents: 1. POCl3/DMF 2. NaBH4 3. SOCl2 Formylation->Reagent2 Chlorination Step 3: Chlorination Reduction->Chlorination Chlorination->FinalProduct

Caption: Comparison of the direct, high-hazard chloromethylation route with the safer, multi-step alternative pathway.

Head-to-Head Comparison of Methodologies

FeatureConventional ChloromethylationAlternative: Formylation-Reduction-Chlorination
Primary Reagents Formaldehyde/HCl, Chloromethyl methyl ether (CMME)1. POCl₃/DMF; 2. NaBH₄; 3. SOCl₂
Key Hazards Extreme. CMME is a potent carcinogen.[5][7] Corrosive and toxic reagents. Risk of BCME formation.[10]Moderate. Reagents are corrosive and require handling in a fume hood, but are not carcinogenic.
Number of Steps 13
Control & Selectivity Moderate. Risk of di-substitution and other side products.[9]High. Each step is discrete, allowing for purification of intermediates and excellent regiocontrol.
Scalability Difficult and dangerous due to reagent toxicity and reaction exotherms.Readily scalable with standard laboratory and pilot plant equipment.
Typical Yield 60-75%, often with inseparable impurities.[3][4]High (typically >80% over 3 steps).

Detailed Experimental Protocols for the Alternative Pathway

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[11][12][13] It utilizes a Vilsmeier reagent, an electrophilic iminium cation, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[12]

VilsmeierMechanism reagents DMF + POCl₃ vilsmeier [ClCH=N⁺(Me)₂]Cl⁻ Vilsmeier Reagent (Electrophile) reagents->vilsmeier Formation intermediate Sigma Complex (Cationic Intermediate) vilsmeier->intermediate thiophene Methyl thiophene- 3-carboxylate thiophene->intermediate Electrophilic Attack aldehyde_iminium Iminium Salt Intermediate intermediate->aldehyde_iminium Rearomatization final_aldehyde Methyl 4-formylthiophene- 2-carboxylate aldehyde_iminium->final_aldehyde Aqueous Workup (Hydrolysis)

References

A Spectroscopic Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate and Its Derivatives: An In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of "Methyl 4-(chloromethyl)thiophene-2-carboxylate" and its derivatives. As a Senior Application Scientist, the following content is structured to offer not just data, but a foundational understanding of the spectroscopic characteristics of this important class of compounds, grounded in established principles and supported by experimental data from closely related analogs. While direct experimental spectra for the title compound are not publicly available, this guide presents a robust, predictive analysis based on known substituent effects, providing a valuable resource for characterization and quality control.

Introduction: The Significance of Substituted Thiophenes

Thiophene-2-carboxylates are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their utility lies in the thiophene ring's unique electronic properties and its ability to be readily functionalized. "this compound" is a key intermediate, with the chloromethyl group providing a reactive handle for further molecular elaboration. Understanding its spectroscopic signature is paramount for researchers synthesizing and utilizing this compound.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. We will establish a baseline by analyzing the experimental spectra of a simpler analog, "Methyl thiophene-2-carboxylate," and then extrapolate to predict the spectra of our target molecule and its derivatives. This comparative approach will illuminate the influence of various substituents on the spectroscopic properties of the thiophene core.

Spectroscopic Principles and Experimental Protocols

A thorough understanding of the underlying principles of each spectroscopic technique is essential for accurate data interpretation. The following sections provide an overview of the methodologies used to characterize thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2][3] Ensure the sample is fully dissolved.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid particles can degrade the quality of the NMR spectrum.[2]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a sharp signal at 0 ppm, which is used to calibrate the chemical shift axis.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. The sample is then "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp spectral lines.

  • Acquisition: Acquire the free induction decay (FID) by pulsing the sample with radiofrequency energy. For ¹³C NMR, a greater number of scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-100 mg in 0.6 mL solvent) Filter Filter into NMR Tube Dissolve->Filter Add_TMS Add TMS Standard Filter->Add_TMS Insert Insert into Spectrometer Add_TMS->Insert Lock_Shim Lock & Shim Insert->Lock_Shim Pulse Acquire FID Lock_Shim->Pulse FT Fourier Transform Pulse->FT Phase_Correct Phase & Baseline Correction FT->Phase_Correct Reference Reference to TMS Phase_Correct->Reference Final_Spectrum Final_Spectrum Reference->Final_Spectrum Final Spectrum FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Press->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Final_Spectrum Final_Spectrum Sample_Scan->Final_Spectrum Final Spectrum

References

A Comparative Guide to the Synthesis and Validation of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, thiophene derivatives are indispensable building blocks. Their utility stems from the diverse biological activities and unique electronic properties they can impart to larger molecular frameworks. Among these, Methyl 4-(chloromethyl)thiophene-2-carboxylate serves as a crucial intermediate, featuring a reactive chloromethyl group and a modifiable ester functionality, making it a versatile scaffold for the synthesis of novel compounds.

This guide provides an in-depth validation of a primary synthetic route to this key intermediate and compares it with a plausible alternative. We will delve into the mechanistic rationale behind the chosen methodologies, provide detailed experimental protocols, and present a comprehensive guide to the analytical validation of the final product. Our aim is to equip researchers with the practical knowledge and critical insights necessary for the efficient and reliable synthesis of this valuable compound.

Unveiling the Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategies. Here, we present a comparative analysis of two prominent routes: a direct electrophilic substitution and a multi-step functional group interconversion.

Route 1: Direct Chloromethylation of Methyl thiophene-2-carboxylate

This is the most direct and atom-economical approach, proceeding via an electrophilic aromatic substitution reaction. The commercially available Methyl thiophene-2-carboxylate is treated with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst.

Mechanism and Regioselectivity:

The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic attack. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position. However, the sulfur atom can stabilize an adjacent carbocation through resonance. In the case of chloromethylation, the electrophile is a chloromethyl cation or a related species. The attack at the 4-position leads to a more stable cationic intermediate compared to the 3-position, due to better resonance stabilization involving the sulfur atom. While the 5-position is also activated, steric hindrance from the adjacent ester group can favor substitution at the 4-position.

Route 2: A Multi-step Approach via Hydroxymethylation and Chlorination

An alternative, albeit longer, route involves the initial introduction of a hydroxymethyl group, followed by its conversion to the chloromethyl functionality. This pathway offers a different set of challenges and control points.

Strategic Considerations:

Quantitative Data Summary

ParameterRoute 1: Direct ChloromethylationRoute 2: Multi-step Synthesis
Starting Material Methyl thiophene-2-carboxylateMethyl 4-formylthiophene-2-carboxylate
Key Transformation Electrophilic ChloromethylationReduction and Chlorination
Number of Steps 12
Typical Reagents Formaldehyde, HCl, ZnCl₂NaBH₄, SOCl₂
Overall Yield Moderate to GoodModerate
Key Challenges Control of regioselectivity, prevention of side reactions (e.g., bis-chloromethylation, polymerization)Handling of intermediate alcohol, potential for over-reduction

Experimental Protocols

Protocol for Route 1: Direct Chloromethylation

This protocol is based on established methods for the chloromethylation of thiophene derivatives.[1]

Materials:

  • Methyl thiophene-2-carboxylate

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add Methyl thiophene-2-carboxylate (1 equivalent) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of paraformaldehyde (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride in concentrated hydrochloric acid.

  • Slowly add the acidic formaldehyde solution to the stirred thiophene solution via the dropping funnel, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol for Route 2: Multi-step Synthesis

Step 1: Reduction of Methyl 4-formylthiophene-2-carboxylate

Materials:

  • Methyl 4-formylthiophene-2-carboxylate

  • Sodium Borohydride

  • Methanol

  • Dichloromethane

  • Water

Procedure:

  • Dissolve Methyl 4-formylthiophene-2-carboxylate (1 equivalent) in a mixture of methanol and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to obtain the crude Methyl 4-(hydroxymethyl)thiophene-2-carboxylate, which can be used in the next step without further purification.

Step 2: Chlorination of Methyl 4-(hydroxymethyl)thiophene-2-carboxylate

Materials:

  • Crude Methyl 4-(hydroxymethyl)thiophene-2-carboxylate

  • Thionyl Chloride

  • Dichloromethane (anhydrous)

  • Pyridine (catalytic amount)

Procedure:

  • Dissolve the crude alcohol from the previous step in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield the final product.

Validation of the Synthetic Product

Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl ester protons. The two aromatic protons on the thiophene ring should appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The chloromethyl protons will be a singlet at approximately δ 4.5-5.0 ppm, and the methyl ester protons will be a singlet around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Expected signals include those for the carbonyl carbon of the ester (δ ~160-165 ppm), the aromatic carbons of the thiophene ring (δ ~120-145 ppm), the chloromethyl carbon (δ ~40-45 ppm), and the methyl ester carbon (δ ~52 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (190.65 g/mol ). Characteristic fragmentation patterns would include the loss of a chlorine atom, a methoxy group, and the entire ester group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹.

  • C-O stretch (ester): A strong absorption in the range of 1200-1300 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

  • Aromatic C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region.

Visualizing the Workflow

Synthetic_Workflow cluster_route1 Route 1: Direct Chloromethylation cluster_route2 Route 2: Multi-step Synthesis cluster_validation Validation start1 Methyl thiophene-2-carboxylate reagents1 HCHO, HCl, ZnCl₂ start1->reagents1 Chloromethylation product This compound reagents1->product NMR NMR (¹H, ¹³C) product->NMR MS Mass Spectrometry product->MS IR IR Spectroscopy product->IR start2 Methyl 4-formylthiophene-2-carboxylate reagents2a NaBH₄ start2->reagents2a Reduction intermediate Methyl 4-(hydroxymethyl)thiophene-2-carboxylate reagents2b SOCl₂ intermediate->reagents2b Chlorination reagents2a->intermediate product2 This compound reagents2b->product2 product2->NMR product2->MS product2->IR

Caption: A comparative workflow of the two synthetic routes to this compound and the subsequent analytical validation steps.

Conclusion

The direct chloromethylation of Methyl thiophene-2-carboxylate stands out as the more efficient and atom-economical synthetic route for producing this compound. While challenges in controlling regioselectivity and minimizing side products exist, careful optimization of reaction conditions can lead to good yields of the desired product. The multi-step alternative, while less direct, provides a viable backup strategy and highlights different aspects of functional group manipulation on the thiophene core.

Regardless of the chosen synthetic path, rigorous analytical validation using a combination of NMR, MS, and IR spectroscopy is non-negotiable to ensure the structural integrity and purity of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel thiophene-based molecules for a wide array of applications.

References

A Senior Application Scientist's Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate in Parallel Synthesis and Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount in the quest for novel therapeutic agents. The architecture of a chemical library, its diversity, and its ultimate biological relevance are all profoundly influenced by the initial choice of scaffolds and reagents. In this guide, we will provide an in-depth comparison of Methyl 4-(chloromethyl)thiophene-2-carboxylate , a versatile heterocyclic building block, with other commonly employed reagents in the realm of parallel synthesis and library generation. Our focus will be on the practical implications of its chemical properties, supported by representative experimental data and detailed protocols, to empower you to make informed decisions in your discovery programs.

The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and amenability to chemical modification, makes it a highly sought-after motif in drug design.[3][4] Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

This compound emerges as a particularly useful building block for library synthesis due to its bifunctional nature. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse side chains, while the methyl ester offers a site for further chemical elaboration, such as amidation.

Comparative Analysis of Building Blocks for Library Synthesis

To objectively assess the performance of this compound, we will compare it with two other widely used building blocks in parallel synthesis: 4-Methoxybenzyl chloride and 2-(Chloromethyl)pyridine hydrochloride .

  • 4-Methoxybenzyl chloride represents a classic, electron-rich benzylic halide. The methoxy group enhances the reactivity of the benzylic chloride towards nucleophilic substitution.

  • 2-(Chloromethyl)pyridine hydrochloride introduces a basic nitrogen atom into the scaffold, which can have significant implications for the physicochemical properties and biological activity of the final compounds.

The following sections will delve into a representative experimental comparison of these three building blocks in a parallel synthesis workflow.

Representative Experimental Comparison: Parallel Synthesis of a Diverse Amine Library

To illustrate the practical differences between these building blocks, we designed a hypothetical, yet realistic, parallel synthesis experiment. In this experiment, each of the three building blocks is reacted with a panel of four representative primary and secondary amines in a 96-well plate format.

Experimental Workflow

The overall workflow for the parallel synthesis is depicted in the following diagram:

G cluster_0 Reagent Preparation cluster_1 Reaction Setup (96-well plate) cluster_2 Reaction cluster_3 Workup & Purification cluster_4 Analysis reagent_stock Prepare stock solutions of: - this compound - 4-Methoxybenzyl chloride - 2-(Chloromethyl)pyridine hydrochloride - Amine panel dispense_reagents Dispense building block solutions into designated wells reagent_stock->dispense_reagents dispense_amines Dispense amine solutions into corresponding wells dispense_reagents->dispense_amines add_base Add base (e.g., DIEA) to each well dispense_amines->add_base seal_plate Seal the reaction plate add_base->seal_plate incubate Incubate at ambient temperature with shaking seal_plate->incubate quench Quench reactions incubate->quench extract Liquid-liquid or solid-phase extraction quench->extract concentrate Concentrate purified samples extract->concentrate analyze LC-MS and/or UPLC analysis for purity and yield assessment concentrate->analyze

Figure 1: A representative workflow for the parallel synthesis of an amine library.

Comparative Performance Data

The following table summarizes the expected, representative data for the reaction of each building block with a panel of amines. These values are illustrative and based on general principles of chemical reactivity.

Building BlockNucleophile (Amine)Expected Yield (%)Expected Purity (%)
This compound Benzylamine85-95>95
Morpholine80-90>95
Aniline60-75>90
N-Methylaniline50-65>90
4-Methoxybenzyl chloride Benzylamine90-98>95
Morpholine85-95>95
Aniline70-85>90
N-Methylaniline60-75>90
2-(Chloromethyl)pyridine hydrochloride Benzylamine75-85>95
Morpholine70-80>90
Aniline40-55>85
N-Methylaniline30-45>85
Analysis of Expected Results
  • Reactivity: 4-Methoxybenzyl chloride is expected to exhibit the highest reactivity due to the strong electron-donating effect of the methoxy group, which stabilizes the benzylic carbocation intermediate in an S(_N)1-like mechanism. This compound is also highly reactive, with the thiophene ring providing stabilization. 2-(Chloromethyl)pyridine hydrochloride is expected to be the least reactive, as the protonated pyridine ring is electron-withdrawing, destabilizing the transition state.

  • Yields: The yields generally follow the trend of reactivity, with 4-methoxybenzyl chloride giving the highest yields, followed by the thiophene derivative. The reactions with less nucleophilic anilines are expected to result in lower yields across all building blocks.

  • Purity: All three building blocks are capable of producing high-purity products, especially with more reactive amines. For less reactive nucleophiles, side reactions such as elimination or reaction with the solvent can lead to lower purities.

Causality Behind Experimental Choices

The choice of building block in library synthesis is not solely based on reactivity. The structural features of the building block have a profound impact on the properties of the final library.

G cluster_0 Building Block Selection cluster_1 Key Properties of Resulting Library thiophene This compound properties Physicochemical Properties (Solubility, logP) Pharmacological Properties (Target binding, ADME) thiophene->properties Introduces heteroaromatic scaffold, potential for H-bond interactions benzyl 4-Methoxybenzyl chloride benzyl->properties Classic aromatic core, predictable SAR pyridine 2-(Chloromethyl)pyridine hydrochloride pyridine->properties Introduces basic center, potential for salt formation and improved solubility

Figure 2: The influence of building block selection on library properties.

  • This compound: This building block is an excellent choice when seeking to incorporate a heteroaromatic scaffold with the potential for hydrogen bonding interactions through the ester and the thiophene sulfur. The thiophene ring can also engage in unique interactions with biological targets that a simple benzene ring cannot.

  • 4-Methoxybenzyl chloride: This is a reliable choice for generating libraries with a classic aromatic core. The resulting compounds often have predictable structure-activity relationships (SAR).

  • 2-(Chloromethyl)pyridine hydrochloride: The introduction of a basic nitrogen atom can significantly enhance the aqueous solubility of the final compounds, a crucial parameter for drug candidates. It also provides a handle for salt formation, which can improve the pharmaceutical properties of a lead compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the representative parallel synthesis of an amine library.

Protocol 1: Parallel Synthesis of a Thiophene-based Amine Library

Materials:

  • This compound

  • Panel of primary and secondary amines (e.g., benzylamine, morpholine, aniline, N-methylaniline)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.25 M solutions of each amine in anhydrous DMF.

    • Prepare a 0.5 M solution of DIEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective amine stock solution (0.025 mmol, 1.25 eq) to each well.

    • Add 50 µL of the DIEA stock solution (0.025 mmol, 1.25 eq) to each well.

  • Reaction:

    • Seal the reaction block with a cap mat.

    • Shake the reaction block at ambient temperature for 16 hours.

  • Workup and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products using a solid-phase extraction (SPE) cartridge suitable for basic compounds.

    • Wash the SPE cartridge with a water/methanol mixture to remove impurities.

    • Elute the desired products with a suitable organic solvent (e.g., methanol with 1% acetic acid).

    • Concentrate the purified samples in a centrifugal evaporator.

  • Analysis:

    • Reconstitute the dried samples in a suitable solvent (e.g., DMSO).

    • Analyze the samples by LC-MS or UPLC to determine purity and confirm the identity of the products.

Conclusion

This compound stands as a highly valuable and versatile building block for the generation of diverse chemical libraries. Its favorable reactivity, coupled with the privileged nature of the thiophene scaffold, makes it an excellent choice for drug discovery programs targeting a wide range of diseases. While alternatives like 4-methoxybenzyl chloride may offer slightly higher reactivity, the unique structural and electronic contributions of the thiophene ring can lead to the discovery of novel chemotypes with superior biological activity and intellectual property potential. The inclusion of building blocks like 2-(chloromethyl)pyridine hydrochloride should also be considered when modulation of physicochemical properties, such as solubility, is a key objective. Ultimately, the optimal choice of building block will depend on the specific goals of the library synthesis and the desired characteristics of the final compounds.

References

A Senior Application Scientist's Guide to the Regioselectivity of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a multifunctional building block offering several avenues for chemical modification. Its utility in the synthesis of complex heterocyclic systems, particularly in drug discovery and materials science, is dictated by the selective reactivity of its distinct functional sites. This guide provides an in-depth analysis of the regioselectivity of its key reactions, comparing nucleophilic substitution at the chloromethyl group against electrophilic and metal-directed substitutions on the thiophene ring. We present a framework for predicting and controlling reaction outcomes, supported by comparative data from analogous systems and detailed experimental protocols.

Reactivity Profile: Understanding the Competing Sites

The structure of this compound (MCTC) presents three primary sites for potential reactions, each with a distinct electronic character and, therefore, a different susceptibility to various reagents.

  • The C4-Chloromethyl Group: This site is analogous to a benzylic halide. The chlorine is an excellent leaving group, and the adjacent thiophene ring stabilizes the transition state of nucleophilic substitution reactions. This makes the methylene carbon a potent electrophilic center, primed for SN2 reactions.

  • The Thiophene C5 Position: The thiophene ring is an electron-rich aromatic system. The sulfur heteroatom strongly directs electrophilic attack to the α-positions (C2 and C5). Since the C2 position is already substituted, the C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution (SEAr).

  • The Thiophene C3 Position: This position is ortho to the electron-withdrawing methyl carboxylate group. While less reactive towards electrophiles, the ester group can act as a directing group for metalation (ortho-lithiation), creating a nucleophilic center at C3 for subsequent reaction with electrophiles.

The choice of reagents and reaction conditions is therefore paramount in directing the transformation to the desired position, a concept we will explore in the following sections.

Pathway I: Nucleophilic Substitution at the Chloromethyl Group

The most direct and predictable transformation involving MCTC is the nucleophilic displacement of the chloride ion. This SN2 reaction is highly efficient for a wide range of soft and hard nucleophiles.

Mechanistic Rationale

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic methylene carbon, leading to a trigonal bipyramidal transition state, and culminating in the inversion of stereochemistry (if the center were chiral) and the expulsion of the chloride leaving group. The thiophene ring's ability to stabilize the partial negative charge in the transition state facilitates this process.

sub This compound ts sub->ts S N 2 Attack nu Nucleophile (Nu⁻) nu->ts prod Substituted Product ts->prod Displacement lg Cl⁻ (Leaving Group) ts->lg

Caption: Generalized SN2 mechanism at the C4-chloromethyl position.

Comparative Performance: Chloromethyl vs. Bromomethyl Analogs

In SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F. Consequently, an alternative reagent, Methyl 4-(bromomethyl)thiophene-2-carboxylate, would be expected to react faster under identical conditions. However, the chloro-derivative often provides a good balance of reactivity and stability, being less lachrymatory and more cost-effective for large-scale synthesis.

Table 1: Comparison of Nucleophilic Substitution Reactions on Halomethylthiophenes

Reagent Nucleophile Conditions Product Yield Citation
2-(Bromomethyl)-4-chlorothiophene Sodium Azide (NaN₃) DMF 2-(Azidomethyl)-4-chlorothiophene High [1]
2-(Bromomethyl)-4-chlorothiophene Thiol (R-SH) / NaOH Ethanol 2-((Alkylthio)methyl)-4-chlorothiophene High [1]
2-(Chloromethyl)-5-fluorothiophene Potassium Phthalimide DMF, 80-90°C 2-(((5-Fluorothiophen-2-yl)methyl)isoindoline-1,3-dione) N/A [2]
2-(Chloromethyl)-5-fluorothiophene Potassium Thioacetate Acetone, RT S-((5-Fluorothiophen-2-yl)methyl) ethanethioate N/A [2]

| Ethyl 4-chloromethyl-pyrimidine | Sodium Thiophenoxide | MeCN, RT | Ethyl 4-(phenylthiomethyl)-pyrimidine | Variable |[3][4] |

Note: Data for MCTC is extrapolated from these closely related systems. Yields are typically high for these transformations.

Experimental Protocol: Synthesis of Methyl 4-((phenylthio)methyl)thiophene-2-carboxylate

This protocol details a representative SN2 reaction using a sulfur nucleophile.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve thiophenol (1.05 eq.) in 10 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at 0°C to allow for complete formation of the sodium thiophenolate.

  • Nucleophilic Attack: Add a solution of this compound (1.0 eq.) in 5 mL of anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Pathway II: Electrophilic Aromatic Substitution (SEAr)

The inherent aromaticity of the thiophene ring allows for electrophilic substitution, but the regiochemical outcome is governed by the directing effects of the existing substituents.[5]

Analysis of Directing Effects
  • Sulfur Heteroatom: Strongly activating and directs electrophiles to the α-positions (C2, C5).

  • C2-Ester Group (-CO₂Me): A meta-directing, deactivating group. It withdraws electron density from the ring, particularly from the C3 and C5 positions, through resonance.

  • C4-Chloromethyl Group (-CH₂Cl): A weakly deactivating group due to the inductive effect of the chlorine atom. It is considered an ortho-, para- director.

Combining these effects, the C5 position is the most probable site for electrophilic attack. The strong α-directing effect of the sulfur atom and the para-directing effect of the C4-substituent converge on this position. The deactivating effect of the C2-ester is also felt less strongly at C5 compared to C3.

Caption: Regiochemical analysis for electrophilic substitution on MCTC.

Comparative Reactions and Alternatives

Achieving selective functionalization via SEAr on highly substituted thiophenes can be challenging. Often, harsher conditions are required compared to unsubstituted thiophene due to the presence of deactivating groups.[6] An alternative strategy for C5 functionalization might involve starting with a 2,5-disubstituted thiophene and elaborating the side chains. However, for direct C5 functionalization, MCTC remains a viable substrate.

Table 2: Regioselectivity of Electrophilic Substitution on Substituted Thiophenes

Substrate Electrophile / Conditions Major Product(s) Citation
Thiophene N-Bromosuccinimide (NBS) / AcOH 2-Bromothiophene [5]
2-Acetylthiophene HNO₃ / Ac₂O 2-Acetyl-5-nitrothiophene & 2-Acetyl-4-nitrothiophene [7]
3-Methylthiophene NBS / AcOH 2-Bromo-3-methylthiophene [8]

| Thiophene-2-carboxylic acid esters | N-Chlorosuccinimide (NCS) | Chlorination at C5 is generally favored |[6] |

Experimental Protocol: Bromination of MCTC at the C5 Position
  • Setup: In a 50 mL round-bottom flask protected from light, dissolve this compound (1.0 eq.) in 15 mL of a 1:1 mixture of acetic acid and chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate Methyl 5-bromo-4-(chloromethyl)thiophene-2-carboxylate.

Pathway III: Directed Ortho-Metalation (DoM)

For functionalization at the C3 position, which is inaccessible by electrophilic substitution, a directed ortho-metalation (DoM) strategy can be employed. This powerful technique uses a functional group to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond, creating a potent nucleophile.[9]

Mechanistic Considerations

The oxygen atoms of the C2-ester group can coordinate to a strong base like n-butyllithium (n-BuLi). This brings the base into proximity with the C3 proton, facilitating its abstraction over other protons on the ring. The resulting thienyllithium species is a powerful nucleophile that can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides).

sub MCTC intermediate C3-Lithiated Intermediate sub->intermediate Directed Deprotonation (-78 °C, THF) base n-BuLi base->intermediate prod C3-Substituted Product intermediate->prod Electrophilic Quench electrophile Electrophile (E⁺) electrophile->prod

Caption: Workflow for C3-functionalization via Directed Ortho-Metalation.

This approach offers a regiochemical outcome that is complementary to electrophilic substitution, providing a synthetic route to 2,3,4-trisubstituted thiophenes, which are otherwise difficult to access. A key consideration is the low temperature (-78 °C) required to prevent side reactions, such as attack of the organolithium reagent on the ester or displacement of the chloromethyl group.

Conclusion and Strategic Recommendations

This compound is a versatile synthetic intermediate whose reaction pathway can be controlled with high fidelity by the judicious choice of reagents and conditions.

  • For C4-Side Chain Elaboration: Employ standard SN2 conditions with a wide range of nucleophiles. This pathway is robust, high-yielding, and the most predictable.

  • For C5-Functionalization: Use electrophilic aromatic substitution conditions (e.g., NBS, NCS, acyl chlorides with a Lewis acid). The regioselectivity is strongly biased towards the C5 position.

  • For C3-Functionalization: A directed ortho-metalation approach using a strong lithium base at low temperature provides exclusive access to the C3 position, which is unreactive towards electrophiles.

By understanding these competing pathways, researchers can strategically leverage this compound to construct diverse and complex thiophene-based molecules for applications in medicinal chemistry and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(chloromethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like Methyl 4-(chloromethyl)thiophene-2-carboxylate demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of personal protective equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Profile of this compound

This compound (CAS No: 34767-85-6) is a substituted thiophene derivative. While comprehensive toxicological data may be limited, the known hazards of similar thiophene compounds and its functional groups necessitate a cautious approach. Based on available safety data sheets (SDS), the primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1].

  • Respiratory Tract Irritation: May cause respiratory irritation[1].

The chloromethyl group suggests potential alkylating properties, which warrants handling this compound as a particularly hazardous substance (PHS) until more data is available. Alkylating agents are known for their potential to be mutagenic, carcinogenic, or teratogenic. Therefore, minimizing exposure is paramount.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A comprehensive safety strategy always prioritizes engineering and administrative controls to minimize hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For this compound, this means:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dusts[1][2]. The fume hood provides critical protection by containing and exhausting airborne contaminants.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is handled and ensure all personnel are trained on its specific hazards[2][3].

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Always inspect gloves for tears or punctures before use[1][4]. Double-gloving is recommended for extended operations. Use proper glove removal technique to avoid skin contact with the outer surface[4]. Contaminated gloves must be disposed of as hazardous waste[1][4].
Eye & Face Protection Safety glasses with side shields are the minimum requirement. Chemical splash goggles are strongly recommended. A face shield should be worn over goggles when there is a significant risk of splashing[1][5].Protects against splashes and airborne particles. Standard prescription glasses are not a substitute for safety glasses.
Skin & Body Protection A flame-retardant lab coat is required. A chemically resistant apron or a full protective suit may be necessary for larger quantities or spill cleanup[1][5][6].Provides a barrier against accidental skin contact. Clothing worn in the lab should not be worn outside the laboratory.
Respiratory Protection Generally not required when working in a properly functioning fume hood.If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[1][5].
Operational Plan: Step-by-Step Guidance

Adherence to a strict, procedural workflow is essential for minimizing risk. This plan outlines the critical steps for handling this compound from preparation to disposal.

Safe_Handling_Workflow cluster_1 Safe Handling Workflow for this compound A 1. Pre-Operation Check - Verify fume hood certification. - Assemble all necessary equipment and reagents. - Prepare labeled waste containers. B 2. Don PPE - Lab coat, safety goggles, double gloves. - Ensure proper fit and inspect for damage. A->B C 3. Chemical Handling - Conduct all manipulations within the fume hood. - Use the smallest quantity necessary. - Keep containers closed when not in use. B->C D 4. Post-Operation - Decontaminate work surfaces. - Securely close all containers. C->D E 5. Waste Disposal - Segregate liquid and solid waste. - Place contaminated PPE in designated hazardous waste bins. D->E F 6. Doff PPE - Remove gloves using the proper technique. - Remove lab coat and goggles. - Wash hands thoroughly. E->F

Caption: A step-by-step workflow for the safe handling of the chemical.

Protocol for Donning and Doffing PPE:

  • Donning (Putting On):

    • Step 1: Put on a lab coat, ensuring it is fully buttoned.

    • Step 2: Put on safety goggles or a face shield.

    • Step 3: Put on the first pair of chemical-resistant gloves.

    • Step 4: Put on the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Step 1: Remove the outer pair of gloves using a "glove-in-glove" technique to avoid touching the contaminated exterior. Dispose of them in a hazardous waste container.

    • Step 2: Remove the lab coat by rolling it outwards, keeping the contaminated side away from your body. Place it in a designated area for lab laundry or disposal.

    • Step 3: Remove safety goggles from the back to the front.

    • Step 4: Remove the inner pair of gloves using the same technique as the first pair.

    • Step 5: Wash your hands thoroughly with soap and water[1][4][7].

Emergency Response and Disposal

Preparedness is key to managing unexpected events.

Spill Response:

In the event of a spill, your immediate actions are critical.

Caption: A decision tree for responding to a chemical spill.

  • For Minor Spills (inside a fume hood): Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand[8]. Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[8].

  • For Major Spills (outside a fume hood or large volume): Evacuate the laboratory immediately and alert others[9][10]. Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures[8][10].

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention[1][11].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][11].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][12].

Disposal Plan:

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including excess reagent, reaction mixtures, contaminated gloves, absorbent pads, and pipette tips, in a dedicated and clearly labeled hazardous waste container[8][13].

  • Container Management: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure lid[13]. Label the container with "Hazardous Waste," the full chemical name, and any other components of the waste mixture[8].

  • Storage: Store the sealed waste container in a designated satellite accumulation area, preferably in secondary containment[8].

  • Final Disposal: Arrange for collection through your institution's EHS department or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations[8]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[8].

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while protecting yourself, your colleagues, and the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(chloromethyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(chloromethyl)thiophene-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.